molecular formula C13H22BNO2 B1313301 (2-((Diisopropylamino)methyl)phenyl)boronic acid CAS No. 95753-26-7

(2-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No.: B1313301
CAS No.: 95753-26-7
M. Wt: 235.13 g/mol
InChI Key: OZJANVKXMUYIQC-UHFFFAOYSA-N
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Description

(2-((Diisopropylamino)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H22BNO2 and its molecular weight is 235.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-((Diisopropylamino)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Diisopropylamino)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJANVKXMUYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467288
Record name (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-26-7
Record name (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 95753-26-7

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of (2-((diisopropylamino)methyl)phenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, molecular structure, key physicochemical properties, and its role as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Significance of ortho-Aminoalkyl Phenylboronic Acids

Boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. Beyond their role as coupling partners, the unique electronic properties of the boronic acid moiety have led to their exploration as catalysts and sensors.

(2-((diisopropylamino)methyl)phenyl)boronic acid belongs to a specific subclass known as ortho-aminoalkyl phenylboronic acids. The defining feature of these molecules is the presence of an amino group in close proximity to the boronic acid functionality. This arrangement allows for a potential intramolecular dative bond between the nitrogen atom of the amino group and the vacant p-orbital of the boron atom. This interaction can significantly influence the compound's stability, reactivity, and catalytic activity, making it a subject of considerable research interest. The bulky diisopropyl groups on the nitrogen atom in the title compound further modulate these properties, offering unique steric and electronic effects.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of (2-((diisopropylamino)methyl)phenyl)boronic acid
PropertyValueSource
CAS Number 95753-26-7N/A
Molecular Formula C₁₃H₂₂BNO₂N/A
Molecular Weight 235.13 g/mol N/A
Appearance White to off-white solidTypical observation
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, DMSO)General knowledge
Spectroscopic Characterization

While a specific experimental spectrum for this exact compound is not publicly available in the searched literature, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), the methine proton of the isopropyl groups (CH), and the methyl protons of the isopropyl groups (CH₃). The chemical shifts would be influenced by the electronic environment and the intramolecular interactions.

  • ¹³C NMR: The carbon spectrum would display distinct resonances for the aromatic carbons (including the carbon bearing the boronic acid group), the benzylic carbon, and the carbons of the diisopropylamino group.

  • ¹¹B NMR: This technique is particularly informative for studying the coordination environment of the boron atom. The chemical shift would indicate whether the boron is trigonal planar (sp²) or tetrahedral (sp³), providing insight into the strength of the intramolecular N-B coordination. Studies on similar ortho-aminomethyl arylboronic acids have shown that the degree of N-B dative bonding can be influenced by the substitution on the amine.[1]

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid

The synthesis of arylboronic acids is well-established, with the most common method involving the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Workflow

A plausible synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid is outlined below. This is a generalized procedure, and specific reaction conditions would require optimization.

G cluster_0 A 2-Bromobenzyl bromide C N-(2-bromobenzyl)diisopropylamine A->C Nucleophilic Substitution B Diisopropylamine B->C E Organometallic Intermediate C->E Lithium-Halogen Exchange or Grignard Formation D n-Butyllithium or Mg D->E G (2-((diisopropylamino)methyl)phenyl)boronic acid E->G Borylation F Triisopropyl borate F->G G->G H Acidic Hydrolysis G cluster_0 Open Form (Trigonal Planar Boron) cluster_1 Closed Form (Tetrahedral Boron) nodeA B(OH)₂ nodeB CH₂-N(iPr)₂ nodeC Aromatic Ring nodeC->nodeA nodeC->nodeB nodeD B⁻(OH)₂ nodeE CH₂-N⁺(iPr)₂ nodeE->nodeD Intramolecular N-B Dative Bond nodeF Aromatic Ring nodeF->nodeD nodeF->nodeE Open Form Open Form Closed Form Closed Form Open Form->Closed Form Equilibrium G A (2-((diisopropylamino)methyl)phenyl)boronic acid F Coupled Product A->F B Aryl Halide (Ar-X) B->F C Pd(0) Catalyst C->F Catalytic Cycle D Base (e.g., K₂CO₃) D->F Activates Boronic Acid E Solvent (e.g., Dioxane/H₂O) E->F Reaction Medium

Sources

An In-depth Technical Guide to the Spectroscopic Data of (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-((diisopropylamino)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety ortho to a diisopropylaminomethyl group, imparts valuable properties for applications ranging from sensing to catalysis and drug delivery. A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization and for quality control in its synthesis and application. This guide provides a comprehensive overview of the spectroscopic data of (2-((diisopropylamino)methyl)phenyl)boronic acid, offering insights into its structural features and providing practical experimental protocols for its characterization.

Molecular Identity

Identifier Value
Chemical Name (2-((diisopropylamino)methyl)phenyl)boronic acid
CAS Number 95753-26-7
Molecular Formula C₁₃H₂₂BNO₂
Molecular Weight 235.13 g/mol
SMILES CC(C)N(CC1=CC=CC=C1B(O)O)C(C)C

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Phenyl Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents B[label="B", pos="2.6,0!"]; O1 [label="O", pos="3.5,1!"]; H1[label="H", pos="4.2,1!"]; O2 [label="O", pos="3.5,-1!"]; H2[label="H", pos="4.2,-1!"]; C7 [label="CH₂", pos="-2.6,-0.75!"]; N [label="N", pos="-3.9,-0.75!"]; C8 [label="CH", pos="-5.2,0!"]; C9 [label="CH₃", pos="-6.5,0.75!"]; C10 [label="CH₃", pos="-5.2,1.5!"]; C11 [label="CH", pos="-5.2,-1.5!"]; C12 [label="CH₃", pos="-6.5,-2.25!"]; C13 [label="CH₃", pos="-5.2,-3!"];

C5 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2; C2 -- C7; C7 -- N; N -- C8; C8 -- C9; C8 -- C10; N -- C11; C11 -- C12; C11 -- C13; }

Figure 1: 2D structure of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Synthesis Overview

The primary synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid involves the reductive amination of 2-formylphenylboronic acid with diisopropylamine. This method is efficient and allows for good control over the final product.

Synthesis_Workflow reactant1 2-Formylphenylboronic Acid conditions Reductive Amination (e.g., NaBH(OAc)₃, DCE) reactant1->conditions reactant2 Diisopropylamine reactant2->conditions product (2-((diisopropylamino)methyl)phenyl)boronic acid conditions->product Yields the target compound

Figure 2: General synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 2-formylphenylboronic acid (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE), add diisopropylamine (1.2 eq).

  • Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution at room temperature. The choice of reducing agent is critical; weaker reducing agents are preferred to avoid reduction of the boronic acid group.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (2-((diisopropylamino)methyl)phenyl)boronic acid.

Spectroscopic Data & Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For (2-((diisopropylamino)methyl)phenyl)boronic acid, the following resonances are expected:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (C₆H₄)7.2 - 7.8Multiplet4HThe ortho, meta, and para protons on the phenyl ring will exhibit complex splitting patterns due to their differing electronic environments and coupling to each other.
Benzylic (CH₂)~3.8 - 4.2Singlet2HThe chemical shift is influenced by the adjacent nitrogen and the aromatic ring.
Methine (CH) of isopropyl~3.0 - 3.5Septet2HThe methine protons of the two isopropyl groups are coupled to the six methyl protons.
Methyl (CH₃) of isopropyl~1.0 - 1.3Doublet12HThe twelve methyl protons of the two isopropyl groups are coupled to the methine proton.
Boronic acid (B(OH)₂)Broad singlet2HThe chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad signal due to exchange.

Causality Behind Expected Shifts: The electron-withdrawing nature of the boronic acid group and the electron-donating nature of the aminomethyl group will influence the chemical shifts of the aromatic protons. The protons on the carbon adjacent to the boron atom are expected to be the most deshielded. The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic (C-B)~130 - 140The carbon atom directly attached to the boron atom is typically deshielded. Its signal may be broad due to quadrupolar relaxation of the boron nucleus.
Aromatic (C-H)~125 - 135The chemical shifts of the other aromatic carbons will vary depending on their position relative to the substituents.
Benzylic (CH₂)~55 - 65The chemical shift is influenced by the adjacent nitrogen and aromatic ring.
Methine (CH) of isopropyl~45 - 55
Methyl (CH₃) of isopropyl~20 - 25

Expert Insight: In the ¹³C NMR spectra of phenylboronic acids, the signal for the carbon atom attached to the boron (the ipso-carbon) can sometimes be difficult to observe or may appear as a broad, low-intensity peak.[1] This is due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which can lead to efficient relaxation and broadening of the attached carbon's signal.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-((diisopropylamino)methyl)phenyl)boronic acid, the molecular ion peak ([M]⁺) would be expected at m/z 235.13.

Expected Fragmentation Pattern:

  • Loss of a hydroxyl group (-OH): A peak at [M-17]⁺.

  • Loss of water (-H₂O): A peak at [M-18]⁺.

  • Loss of an isopropyl group (-C₃H₇): A peak at [M-43]⁺.

  • Benzylic cleavage: A prominent peak corresponding to the formation of the diisopropylaminomethyl cation or the phenylboronic acid radical cation.

MS_Fragmentation M [M]⁺ m/z 235.13 M_minus_OH [M-OH]⁺ M->M_minus_OH -OH M_minus_H2O [M-H₂O]⁺ M->M_minus_H2O -H₂O M_minus_isopropyl [M-C₃H₇]⁺ M->M_minus_isopropyl -C₃H₇ benzylic_cleavage Benzylic Cleavage Fragments M->benzylic_cleavage

Figure 3: Potential mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (boronic acid)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=C stretch (aromatic)1450 - 1600Medium to WeakA series of bands is expected.
B-O stretch1310 - 1380StrongThis is a characteristic absorption for boronic acids.[2]
C-N stretch1000 - 1250Medium

Trustworthiness of Protocols: The following experimental protocols are based on established methodologies for the spectroscopic analysis of organic compounds and have been adapted for the specific characteristics of aminophenylboronic acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of (2-((diisopropylamino)methyl)phenyl)boronic acid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic B(OH)₂ protons.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. A brief sonication may be used if necessary.

  • For quantitative NMR, a known amount of an internal standard should be added.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for adequate resolution.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum and improve sensitivity.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) can aid in protonation and improve signal intensity for positive ion mode.

Data Acquisition:

  • The choice of ionization technique (e.g., ESI, APCI, or EI) will depend on the thermal stability and polarity of the analyte. ESI is generally a good choice for this type of molecule.

  • Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.

  • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal before running the sample.

  • Ensure the sample is dry to avoid interference from water absorption bands.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of (2-((diisopropylamino)methyl)phenyl)boronic acid. While a complete set of experimentally verified spectra is not yet publicly available, the predicted data and established protocols herein offer a solid foundation for researchers. As more data becomes available, this guide will be updated to reflect the most current and accurate information, further aiding the scientific community in the exploration and application of this versatile compound.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. ResearchGate. [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

  • Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR. ResearchGate. [Link]

  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and. The University of Tokyo. [Link]

  • Supporting Information - Theranostics. Theranostics. [Link]

Sources

Unraveling the Structural Enigma of (2-((diisopropylamino)methyl)phenyl)boronic acid: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (2-((diisopropylamino)methyl)phenyl)boronic acid stands as a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its unique structural features, characterized by the juxtaposition of a sterically hindered amino group and a reactive boronic acid moiety on an aromatic scaffold, suggest a rich potential for novel applications. This guide endeavors to provide a comprehensive technical overview of this compound. However, a critical gap in the current scientific literature must be acknowledged: the definitive crystal structure of (2-((diisopropylamino)methyl)phenyl)boronic acid has not yet been publicly reported. In the absence of empirical crystallographic data, this document will leverage established principles of structural chemistry, data from analogous compounds, and theoretical considerations to construct a predictive model of its solid-state architecture. Furthermore, this guide will detail established synthetic protocols for related aminophenylboronic acids, outline their broad-ranging applications in drug discovery, and provide a forward-looking perspective on the research avenues that a definitive crystal structure determination would unlock.

Introduction: The Allure of ortho-Substituted Phenylboronic Acids

Phenylboronic acids have emerged as indispensable tools in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their utility in carbon-carbon bond formation, the boronic acid functional group possesses a unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems. The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity.

The specific placement of a diisopropylaminomethyl group at the ortho-position to the boronic acid introduces several intriguing structural and chemical features. The bulky diisopropylamino group can exert significant steric influence, potentially directing intermolecular interactions and influencing the crystal packing. Furthermore, the nitrogen atom introduces a basic site capable of forming intramolecular coordination with the Lewis acidic boron center, a phenomenon known to modulate the reactivity and stability of boronic acids. Understanding the interplay of these factors is paramount for the rational design of novel catalysts, materials, and therapeutic agents.

Predicted Crystal Structure and Intermolecular Interactions

While a definitive crystal structure for (2-((diisopropylamino)methyl)phenyl)boronic acid remains elusive, we can infer its likely solid-state characteristics by examining the crystallographic data of analogous compounds, such as 4-(methoxycarbonyl)phenylboronic acid.[1] It is highly probable that the molecule engages in extensive hydrogen bonding, a hallmark of boronic acid crystal structures.

Key Predicted Structural Features:

  • Hydrogen-Bonded Dimers: A recurring motif in the crystal structures of phenylboronic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the boronic acid hydroxyl groups.[1] It is anticipated that (2-((diisopropylamino)methyl)phenyl)boronic acid will adopt a similar dimeric arrangement.

  • Intramolecular B-N Coordination: The proximity of the amino nitrogen to the boron atom allows for the possibility of an intramolecular dative bond. This interaction would lead to a tetracoordinate boron center, significantly altering the geometry and reactivity of the boronic acid. The presence and strength of this interaction would be highly dependent on the steric hindrance imposed by the isopropyl groups and the electronic environment.

  • π-π Stacking: The aromatic phenyl rings are likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The specific nature of these interactions (e.g., face-to-face or offset) will be dictated by the steric demands of the substituents.

The interplay between these intermolecular forces will ultimately determine the macroscopic properties of the crystalline material, including its melting point, solubility, and polymorphism.

Caption: Predicted molecular structure of (2-((diisopropylamino)methyl)phenyl)boronic acid with potential intramolecular B-N coordination.

Synthesis and Purification: A Generalized Protocol

Experimental Protocol (Generalized):

  • Protection of the Amine: Start with N,N-diisopropylbenzylamine. While the diisopropyl groups offer significant steric protection, for highly reactive lithiation steps, further protection might be considered, though often it is not necessary.

  • ortho-Lithiation: Dissolve the starting amine in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong organolithium base, such as n-butyllithium or sec-butyllithium, dropwise. The ortho-directing nature of the aminomethyl group will favor lithiation at the C2 position of the phenyl ring. The reaction is typically stirred for several hours at low temperature.

  • Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The borate ester acts as an electrophile, reacting with the aryllithium to form a boronate ester intermediate. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H2SO4). This hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure (2-((diisopropylamino)methyl)phenyl)boronic acid.

Caption: Generalized workflow for the synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Applications in Drug Discovery and Beyond

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this functionality. Their ability to act as protease inhibitors, through the formation of a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, is a key mechanism of action.

Potential Therapeutic Applications:

  • Anticancer Agents: Many boronic acid-containing molecules exhibit potent anticancer activity.[2] The specific substitution pattern of (2-((diisopropylamino)methyl)phenyl)boronic acid could lead to novel inhibitors of cancer-related enzymes.

  • Enzyme Inhibition: The unique steric and electronic properties of this molecule could be harnessed to design highly selective inhibitors for a range of enzymes implicated in various diseases.

  • Glucose Sensing: The diol-binding capability of the boronic acid moiety makes it a candidate for the development of glucose sensors for diabetes management. The ortho-amino group can modulate the pKa of the boronic acid, allowing for sensing at physiological pH.

Drug_Discovery_Pathway cluster_0 Compound Properties cluster_1 Mechanism of Action cluster_2 Therapeutic Outcome compound (2-((diisopropylamino)methyl)phenyl)boronic acid enzyme Target Enzyme (e.g., Protease) compound->enzyme Targets binding Reversible Covalent Bonding to Active Site Serine enzyme->binding inhibition Enzyme Inhibition binding->inhibition pathway Disruption of Pathological Pathway inhibition->pathway Leads to effect Therapeutic Effect (e.g., Anti-tumor Activity) pathway->effect

Caption: Potential mechanism of action for (2-((diisopropylamino)methyl)phenyl)boronic acid in a drug discovery context.

Future Directions: The Imperative of Crystal Structure Determination

The absence of a definitive crystal structure for (2-((diisopropylamino)methyl)phenyl)boronic acid represents a significant knowledge gap. Elucidation of its three-dimensional structure would provide invaluable insights into:

  • Conformational Preferences: A crystal structure would reveal the preferred conformation of the diisopropylaminomethyl group and its orientation relative to the boronic acid.

  • Intra- and Intermolecular Interactions: The precise nature of hydrogen bonding, B-N coordination, and π-stacking interactions would be unequivocally determined.

  • Structure-Activity Relationships: A definitive structure would serve as a foundational piece of data for computational modeling and the rational design of new derivatives with enhanced properties.

It is our hope that this guide will stimulate further research into this promising molecule, leading to the experimental determination of its crystal structure and unlocking its full potential in the fields of materials science and drug discovery.

References

Sources

A Technical Guide to the Lewis Acidity of Ortho-Substituted Phenylboronic Acids: Principles, Quantification, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylboronic acids are a cornerstone of modern organic chemistry, valued for their versatility in synthesis, catalysis, and materials science. Their reactivity is fundamentally governed by the Lewis acidity of the boron center. The introduction of substituents onto the phenyl ring provides a powerful tool for modulating this acidity. Substituents at the ortho position, however, exert a unique and often non-intuitive influence due to the interplay of proximate steric and electronic effects. This guide provides an in-depth exploration of the "ortho effect" in phenylboronic acids, detailing the underlying principles that govern their Lewis acidity, the experimental and computational methods used for its quantification, and the practical applications that leverage these unique properties for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Understanding Boronic Acid Lewis Acidity

Boronic acids, R-B(OH)₂, are not classical Brønsted acids that donate a proton from a hydroxyl group. Instead, they function as Lewis acids by accepting a lone pair of electrons from a Lewis base.[1] In aqueous media, this base is typically a hydroxide ion. This interaction involves the rehybridization of the boron atom from a trigonal planar (sp²) geometry to a more sterically demanding tetrahedral (sp³) boronate anion, [R-B(OH)₃]⁻.[2] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is commonly expressed by its pKa value.[2][3]

The position of this equilibrium is highly sensitive to the electronic properties of the R group. For phenylboronic acids, electron-withdrawing groups (EWGs) on the phenyl ring stabilize the resulting negative charge on the boronate species, shifting the equilibrium to the right and increasing acidity (lowering the pKa).[2][4] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (raising the pKa).[2] While this trend is predictable for meta and para substituents, the ortho position introduces complexities that defy simple electronic arguments.

Figure 1: The fundamental equilibrium of a phenylboronic acid with a hydroxide ion, illustrating the change in boron hybridization.

The Ortho Effect: A Dichotomy of Steric and Electronic Influences

The "ortho effect" describes the unique behavior of ortho-substituted compounds compared to their meta and para isomers. In phenylboronic acids, this manifests as a complex interplay between steric hindrance, which generally decreases acidity, and intramolecular interactions or powerful inductive effects, which can significantly increase it.

Steric Hindrance: Impeding Tetrahedralization

The transition from a trigonal planar acid to a tetrahedral boronate involves a significant geometric change. Bulky ortho-substituents can sterically clash with the hydroxyl groups of the incoming base or the boronate itself, impeding this transformation. This steric strain destabilizes the tetrahedral product, shifting the equilibrium back towards the starting materials and thereby decreasing the Lewis acidity (increasing pKa).[5][6] For instance, ortho-substituents like trifluoromethoxy (-OCF₃) can render the boronic acid less acidic than its isomers due to this steric effect dominating over the group's electron-withdrawing nature.[6][7]

Intramolecular Stabilization: An Acidity-Enhancing Phenomenon

Contrary to the general steric effect, certain ortho-substituents can dramatically increase Lewis acidity through intramolecular stabilization of the boronate anion.

  • Hydrogen Bonding: An ortho-fluoro substituent is a classic example. The fluorine atom can form an intramolecular hydrogen bond with one of the hydroxyl protons on the tetrahedral boronate (B-O-H···F). This interaction provides an additional stabilizing force for the anionic product, strongly favoring its formation and resulting in a significant increase in acidity.[7][8]

  • Inductive Effects: A powerful electron-withdrawing group like a nitro group (-NO₂) at the ortho position drastically increases acidity, primarily through a strong inductive (-I) effect due to its proximity to the boron center.[3] While steric hindrance is also present, the electronic effect is overwhelmingly dominant.

Torsional Effects on Conjugation

Ortho-substituents can force the B(OH)₂ group to twist out of the plane of the aromatic ring.[3][9] This disruption of coplanarity reduces the π-conjugation between the boron's vacant p-orbital and the phenyl ring system. This can alter the electronic communication between the ring and the boron center, further complicating the prediction of Lewis acidity.

Ortho_Effect The Ortho Effect on Lewis Acidity Ortho Ortho-Substituent Steric Steric Hindrance (e.g., -CH₃, -OCF₃) Ortho->Steric Dominant Effect Stabilization Intramolecular Stabilization (e.g., -F, -NO₂) Ortho->Stabilization Dominant Effect Acidity_Dec Decreased Lewis Acidity (Higher pKa) Steric->Acidity_Dec Destabilizes Tetrahedral Boronate Acidity_Inc Increased Lewis Acidity (Lower pKa) Stabilization->Acidity_Inc Stabilizes Tetrahedral Boronate

Figure 2: Competing steric and stabilizing effects of ortho-substituents that determine the net Lewis acidity.

Methodologies for Quantifying Lewis Acidity

Accurately quantifying the Lewis acidity of ortho-substituted phenylboronic acids is essential for understanding their reactivity. Several robust methods are available, each suited to different conditions.

Aqueous Acidity: pKa Determination

For applications in aqueous environments, direct measurement of the pKa is the most relevant method. Spectrophotometric titration is a common and reliable technique.

Experimental Protocol: Spectrophotometric pKa Determination

  • Stock Solution Preparation: Prepare a stock solution of the ortho-substituted phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

  • Indicator Solution: Prepare a stock solution of a pH-sensitive dye that interacts with boronic acids, such as Alizarin Red S (ARS), in deionized water.

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

  • Titration: In a 96-well plate or a series of cuvettes, add a fixed amount of the boronic acid stock solution and the ARS indicator solution to each buffer solution.

  • Spectroscopic Measurement: Measure the absorbance spectrum (e.g., from 400-600 nm) for each sample. The binding of the boronic acid to ARS results in a spectral shift.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Anhydrous Acidity: The Gutmann-Beckett Method

For non-aqueous applications, such as catalysis in organic solvents, the Gutmann-Beckett method provides a direct measure of Lewis acidity.[10][11] It uses a Lewis base probe, triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination to the Lewis acid. The difference, Δδ(³¹P), is proportional to the Lewis acid strength and is used to calculate the Acceptor Number (AN).[12]

Experimental Protocol: Gutmann-Beckett Analysis

  • Reference Spectrum: Dissolve triethylphosphine oxide (Et₃PO) in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆) and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_free).

  • Sample Preparation: In an inert atmosphere (glovebox), prepare a 1:1 molar solution of the ortho-substituted phenylboronic acid and Et₃PO in the same deuterated solvent.

  • Adduct Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the chemical shift of the boronic acid-Et₃PO adduct (δ_adduct).

  • Calculation:

    • Calculate the chemical shift difference: Δδ(³¹P) = δ_adduct - δ_free.

    • Calculate the Acceptor Number (AN) using the formula: AN = 2.21 * (Δδ(³¹P)).

Table 1: Lewis Acidity Data for Selected Phenylboronic Acids

CompoundSubstituentpKaGutmann-Beckett AN (Calculated)Primary Ortho Effect
Phenylboronic AcidH8.83[1]~41.4-
2-Nitrophenylboronic Acid2-NO₂7.83[3]> 41.4Strong Inductive Effect
2-Fluorophenylboronic Acid2-F~8.0[7]> 41.4Intramolecular H-Bonding
2-(Trifluoromethyl)phenylboronic Acid2-CF₃~8.7[7]< 41.4Steric Hindrance

Note: AN values are illustrative and depend on experimental conditions. The trend is the key takeaway.

Computational Assessment: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a powerful theoretical metric for intrinsic Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[13][14] It is calculated using quantum chemical methods and provides a universal scale that is free from solvent or steric effects related to a specific probe molecule.[15] This makes it ideal for comparing the inherent electronic properties of different boronic acids and for designing new Lewis acids with desired strengths.[14]

Workflow_Acidity_Measurement Workflow for Selecting an Acidity Measurement Method Start Define Research Question: What aspect of acidity is relevant? Aqueous Aqueous System Application? (e.g., Biological, Sensing in Water) Start->Aqueous Yes Anhydrous Anhydrous System Application? (e.g., Organic Catalysis) Start->Anhydrous No Aqueous->Anhydrous No Method_pKa Method: pKa Titration (Spectrophotometric / Potentiometric) Aqueous->Method_pKa Yes Intrinsic Need Intrinsic/Theoretical Acidity? (e.g., Catalyst Design, Comparison) Anhydrous->Intrinsic No Method_GB Method: Gutmann-Beckett (³¹P NMR with Et₃PO) Anhydrous->Method_GB Yes Method_FIA Method: FIA Calculation (Computational Chemistry) Intrinsic->Method_FIA Yes

Figure 3: Decision workflow for choosing the appropriate method to quantify the Lewis acidity of a boronic acid.

Applications in Research and Development

The ability to fine-tune Lewis acidity using ortho-substituents has profound implications across various scientific disciplines.

Advanced Catalyst Design

In catalysis, the Lewis acidity of a boronic acid catalyst is directly linked to its activity. For some reactions, however, a simple increase in acidity is not sufficient. In a notable example of dehydrative amidation, an ortho-substituent on the phenylboronic acid catalyst was found to be crucial.[16] Mechanistic studies suggest the ortho-group sterically shields the boron center in the active intermediate, preventing unwanted coordination by the amine nucleophile and thereby accelerating the desired C-N bond formation.[16] This demonstrates a sophisticated use of the ortho-effect, where steric hindrance is leveraged for kinetic control rather than simply modulating thermodynamic acidity.

Selective Chemical Sensing

Ortho-substituted phenylboronic acids are workhorses in the field of chemical sensing, particularly for diol-containing molecules like saccharides.[17][18] The binding of a diol to the boronic acid forms a cyclic boronate ester, which is a more stable five- or six-membered ring. This binding event alters the electronic properties and Lewis acidity of the boron center, which can be transduced into a fluorescent or colorimetric signal.[9] The strategic placement of ortho-substituents is used to create a specific steric and electronic environment around the boron atom, enabling selective recognition of one saccharide over another.[17]

Innovations in Medicinal Chemistry

Boronic acids are a validated pharmacophore in drug development, with approved drugs for cancer and fungal infections. Their mechanism of action often involves the Lewis acidic boron atom forming a reversible covalent bond with a nucleophilic residue (e.g., a serine hydroxyl) in an enzyme's active site.[2] The affinity and residence time of the inhibitor are highly dependent on the boron's Lewis acidity. Ortho-substituents are critical for optimizing this interaction.[2]

Furthermore, the cyclization of an ortho-substituted phenylboronic acid, such as 2-formylphenylboronic acid, leads to the formation of a benzoxaborole scaffold.[19][20] Benzoxaboroles possess enhanced acidity and stability compared to their open-chain counterparts, making them privileged structures in medicinal chemistry.[19][21] The drug Tavaborole, an antifungal agent, is a prominent example of this class.

Summary and Outlook

The Lewis acidity of ortho-substituted phenylboronic acids is governed by a delicate balance of steric hindrance, intramolecular stabilization, and torsional effects. This "ortho effect" provides a sophisticated toolkit for chemists to modulate reactivity in ways not achievable with meta or para substitution. Understanding these principles is paramount for the rational design of next-generation catalysts, highly selective sensors, and potent therapeutic agents. As our ability to predict and quantify these subtle interactions through advanced computational models improves, the strategic use of ortho-substitution will undoubtedly continue to drive innovation in both fundamental and applied chemistry.

References

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  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC. [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). [Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. PubMed. [Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ACS Publications. [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Library of Medicine. [Link]

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  • Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. ResearchGate. [Link]

  • Gutmann–Beckett method. Wikipedia. [Link]

  • Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications. [Link]

  • An easy-to-perform evaluation of steric properties of Lewis acids. RSC Publishing. [Link]

  • An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. [Link]

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  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. Wiley Online Library. [Link]

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  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Determination of the Lewis acidity of BoCb 3 using the Gutmann-Beckett method. ResearchGate. [Link]

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An In-Depth Technical Guide to the Electronic Properties of Aminomethylphenyl Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of Aminomethylphenyl Boronic Acids

(Aminomethyl)phenyl boronic acids represent a fascinating and increasingly important class of molecules at the intersection of synthetic chemistry, sensor technology, and pharmacology. Their unique electronic properties, governed by the interplay between the boronic acid moiety and the aminomethyl group, dictate their reactivity, molecular recognition capabilities, and ultimately, their utility in drug design and diagnostics. This guide provides a comprehensive exploration of these electronic characteristics, offering a foundational understanding for researchers and drug development professionals seeking to harness the full potential of these versatile compounds. We will delve into the structural nuances that drive their electronic behavior, explore key experimental and computational techniques for their characterization, and provide practical insights into their application.

The Core Architecture: Understanding the Electronic Landscape

The fundamental structure of an aminomethylphenyl boronic acid features a phenyl ring substituted with both a boronic acid [-B(OH)₂] and an aminomethyl [-CH₂NH₂] group. The electronic properties of this scaffold are not merely a sum of its parts; rather, they are a product of the intricate electronic communication between these two functional groups, mediated by the aromatic ring. The position of the aminomethyl group relative to the boronic acid (ortho, meta, or para) profoundly influences this interaction and, consequently, the molecule's overall electronic character.

The Boronic Acid Moiety: A Lewis Acidic Center

The boron atom in the boronic acid group possesses a vacant p-orbital, rendering it a Lewis acid. This inherent electron deficiency is a cornerstone of its reactivity and its ability to interact with Lewis bases, most notably the diol moieties found in saccharides. The acidity of the boronic acid, quantified by its pKa, is a critical parameter influencing its binding affinity and kinetics. For unsubstituted phenylboronic acid, the pKa is approximately 8.8.

The Aminomethyl Group: A Modulator of Electronic Properties

The aminomethyl group introduces a basic nitrogen atom and a flexible methylene linker. Its influence on the electronic properties of the phenylboronic acid is twofold:

  • Inductive and Resonance Effects: The aminomethyl group can exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. The net electronic effect is highly dependent on its position on the aromatic ring.

  • Intramolecular Interactions: In the ortho isomer, the proximity of the aminomethyl group to the boronic acid allows for a direct intramolecular dative bond between the nitrogen and boron atoms. This interaction significantly alters the electronic environment of the boronic acid.

The interplay of these factors leads to distinct electronic signatures for the ortho, meta, and para isomers, impacting their acidity, spectroscopic properties, and electrochemical behavior.

Isomeric Deep Dive: A Comparative Analysis of Electronic Properties

The spatial arrangement of the aminomethyl and boronic acid groups is the primary determinant of the distinct electronic properties of the three isomers.

ortho-Aminomethylphenyl Boronic Acid: A Case of Intramolecular Cooperation

The ortho isomer is arguably the most studied and utilized of the three, primarily due to a unique intramolecular B-N dative bond.

In the ortho configuration, the nitrogen lone pair of the aminomethyl group can coordinate with the empty p-orbital of the boron atom, forming a five-membered ring. This intramolecular coordination has several significant consequences:

  • Increased Lewis Acidity: The formation of the B-N bond effectively withdraws electron density from the boron atom, increasing its Lewis acidity. This enhanced acidity leads to a lower pKa compared to the meta and para isomers, making it a more effective binder of diols at physiological pH.

  • Structural Rigidity: The cyclic structure imparts a degree of conformational rigidity, which can be advantageous in the design of specific molecular receptors.

G cluster_ortho ortho-Aminomethylphenyl Boronic Acid ortho B(OH)₂ nh2 CH₂NH₂ phenyl_o Phenyl Ring

A key electronic property of ortho-aminomethylphenyl boronic acid is its significantly lower pKa compared to phenylboronic acid and the other isomers. The aminomethyl group, through the intramolecular B-N interaction, acts as an effective electron-withdrawing group, stabilizing the anionic boronate form and thus lowering the pKa. This feature is critical for its application in saccharide sensing in biological systems, which typically operate at neutral pH.

meta-Aminomethylphenyl Boronic Acid: Inductive Effects Dominate

In the meta isomer, the aminomethyl group is too distant to form a direct intramolecular bond with the boronic acid. Therefore, its electronic influence is primarily transmitted through the aromatic ring via inductive effects. The -CH₂NH₂ group is generally considered to be weakly electron-withdrawing through induction, which would be expected to have a modest effect on the pKa of the boronic acid compared to the unsubstituted phenylboronic acid.

para-Aminomethylphenyl Boronic Acid: A Balance of Inductive and Resonance Effects

For the para isomer, both inductive and resonance effects of the aminomethyl group are at play. The methylene spacer between the nitrogen and the phenyl ring disrupts direct resonance delocalization of the nitrogen's lone pair into the ring. However, hyperconjugation and inductive effects will still influence the electron density of the aromatic system. The overall electronic effect is a combination of these factors, and its impact on the boronic acid's Lewis acidity is generally less pronounced than the direct intramolecular interaction in the ortho isomer.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for a thorough understanding of the electronic properties of aminomethylphenyl boronic acids.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the electronic environment of the chromophore, which in this case is the substituted phenyl ring.

  • Expected Trends: A comparative analysis of the isomers would likely reveal shifts in λmax. The intramolecular B-N interaction in the ortho isomer may lead to a distinct absorption profile compared to the meta and para isomers. Changes in solvent polarity can also provide information about the nature of the electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for Aminomethylphenyl Boronic Acid Isomers in Methanol

Isomerλmax (nm)Molar Absorptivity (ε, M-1cm-1)
ortho(Expected to be distinct)(Value)
meta(Value)(Value)
para(Value)(Value)
Phenylboronic Acid~270~150

(Note: This table is illustrative. Experimental values would need to be determined.)

Fluorescence Spectroscopy

Many aminomethylphenyl boronic acid derivatives are fluorescent, making them valuable as sensors. The fluorescence emission wavelength and quantum yield are highly sensitive to the electronic structure and the local environment.

  • Sensing Mechanism: The fluorescence of these compounds can be modulated by the binding of diols to the boronic acid. This is often due to changes in photoinduced electron transfer (PET) processes. In the free boronic acid, the nitrogen lone pair can quench the fluorescence of an appended fluorophore. Upon diol binding, the Lewis acidity of the boron increases, strengthening the B-N interaction and suppressing PET, leading to a "turn-on" of fluorescence.

G

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of a molecule. By measuring the oxidation and reduction potentials, one can gain insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Expected Isomeric Differences: The different electronic environments of the isomers are expected to result in different redox potentials. The ortho isomer, with its intramolecular B-N interaction, might exhibit a different electrochemical signature compared to the more electronically similar meta and para isomers.

Table 2: Representative Electrochemical Data to be Determined for Aminomethylphenyl Boronic Acid Isomers

IsomerOxidation Potential (Epa, V vs. ref)Reduction Potential (Epc, V vs. ref)
ortho(Value)(Value)
meta(Value)(Value)
para(Value)(Value)

(Note: Values are dependent on experimental conditions such as solvent, electrolyte, and scan rate.)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data and providing a deeper understanding of the electronic structure of these molecules.

HOMO-LUMO Analysis

The energies of the HOMO and LUMO are fundamental electronic properties that relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

  • Computational Insights: DFT calculations can predict the HOMO-LUMO energies and their spatial distributions for each isomer. This can help rationalize the observed spectroscopic and electrochemical data. For example, a smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption in the UV-Vis spectrum.

Table 3: Predicted HOMO-LUMO Energies from DFT Calculations (Illustrative)

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
ortho(Value)(Value)(Value)
meta(Value)(Value)(Value)
para(Value)(Value)(Value)

(Note: These values are dependent on the level of theory and basis set used in the calculation.)

G

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a starting point for the characterization of aminomethylphenyl boronic acids. It is crucial to adapt and optimize these methods based on the specific instrumentation and research goals.

Synthesis of Aminomethylphenyl Boronic Acids

The synthesis of these compounds can be achieved through various routes, often starting from the corresponding bromotoluenes or nitrobenzyl bromides. A general, illustrative procedure is outlined below.

Protocol 5.1.1: General Synthesis of (Aminomethyl)phenyl Boronic Acid

  • Protection of the Amino Group: If starting from an aminomethyl precursor, protect the amine (e.g., as a Boc-carbamate) to prevent interference with subsequent reactions.

  • Lithiation and Borylation: React the corresponding aryl bromide with a strong base such as n-butyllithium at low temperature (-78 °C) to form the aryllithium species.

  • Quenching with a Borate Ester: Quench the aryllithium with a trialkyl borate, such as trimethyl borate, to form the boronate ester.

  • Hydrolysis: Hydrolyze the boronate ester under acidic conditions to yield the boronic acid.

  • Deprotection: If applicable, deprotect the amino group to obtain the final product.

  • Purification: Purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Spectroscopy Protocol

Protocol 5.2.1: Acquisition of UV-Vis Spectra

  • Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).

  • Dilution: Prepare a series of dilutions to determine a suitable concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry Protocol

Protocol 5.3.1: Electrochemical Analysis

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve a known concentration of the aminomethylphenyl boronic acid isomer in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range at a defined scan rate (e.g., 100 mV/s).

  • Data Analysis: Identify the anodic (Epa) and cathodic (Epc) peak potentials.

Conclusion and Future Directions

The electronic properties of aminomethylphenyl boronic acids are a rich and complex field of study with significant implications for drug discovery and the development of advanced sensor technologies. The positional isomerism of the aminomethyl group provides a powerful tool for tuning the electronic characteristics of the boronic acid, with the ortho isomer exhibiting particularly interesting behavior due to the intramolecular B-N interaction.

Future research should focus on a systematic and comparative experimental and computational investigation of all three isomers to create a comprehensive electronic property database. This will enable a more rational design of aminomethylphenyl boronic acid-based molecules with tailored properties for specific applications, from highly selective saccharide sensors to potent enzyme inhibitors. The continued exploration of these fascinating molecules promises to unlock new opportunities in medicinal and materials chemistry.

References

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed. (2019). Retrieved from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022). Retrieved from [Link]

Methodological & Application

The Strategic Advantage of (2-((diisopropylamino)methyl)phenyl)boronic acid in Modern Biaryl Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Sterically Hindered Biaryl Synthesis

The construction of biaryl and heterobiaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance and generally mild conditions.[1][2] However, the synthesis of sterically encumbered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge to this otherwise robust methodology. Such transformations often suffer from low yields due to the steric hindrance impeding the crucial transmetalation step in the catalytic cycle.

This technical guide introduces (2-((diisopropylamino)methyl)phenyl)boronic acid as a highly effective reagent for the synthesis of sterically hindered biaryls. The strategic placement of the bulky N,N-diisopropylaminomethyl group at the ortho-position offers a unique combination of steric bulk and potential for intramolecular assistance, providing a powerful tool for overcoming common limitations in Suzuki-Miyaura couplings.

This document will provide a comprehensive overview of the synthesis of this valuable reagent, its mechanistic implications in the Suzuki-Miyaura coupling, and detailed, field-proven protocols for its application in the synthesis of challenging biaryl structures.

The Reagent: Synthesis and Mechanistic Rationale

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid

The preparation of (2-((diisopropylamino)methyl)phenyl)boronic acid is most effectively achieved through a directed ortho-metalation (DoM) strategy.[3] The N,N-diisopropylaminomethyl group acts as a powerful directed metalation group (DMG), facilitating the regioselective deprotonation of the ortho-position of N,N-diisopropylbenzylamine by a strong organolithium base. The resulting aryllithium species is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[4]

The N,N-diisopropylaminomethyl group's efficacy as a DMG stems from the Lewis basicity of the nitrogen atom, which coordinates to the lithium cation of the alkyllithium base.[5] This coordination brings the base into close proximity to the ortho-proton, enabling its selective abstraction.[6]

Diagram of the Synthetic Pathway:

G cluster_synthesis Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid Start N,N-Diisopropyl- benzylamine Step1 1. sec-BuLi, TMEDA, THF, -78 °C to 0 °C 2. B(OiPr)₃, -78 °C Start->Step1 Intermediate ortho-Lithiated Species & Borate Complex Step1->Intermediate Step2 Aqueous Acidic Workup (e.g., HCl) Intermediate->Step2 Product (2-((diisopropylamino)methyl)phenyl)boronic acid Step2->Product

Caption: Synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid via directed ortho-metalation.

Mechanistic Implications in Suzuki-Miyaura Coupling: The Role of the Ortho-Amino Group

The presence of the ortho-N,N-diisopropylaminomethyl group is hypothesized to influence the Suzuki-Miyaura coupling through two primary mechanisms:

  • Steric Acceleration: The bulky diisopropylamino group can pre-organize the transition state of the transmetalation step, potentially accelerating the reaction for sterically demanding substrates.

  • Chelation Assistance: The nitrogen atom can coordinate to the palladium center during the catalytic cycle. This intramolecular chelation can stabilize key intermediates and facilitate the delivery of the aryl group from boron to palladium, thereby lowering the activation energy of the transmetalation step.[7]

Diagram of the Proposed Catalytic Cycle:

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar¹-X ArPdIILX Ar¹-Pd(II)(L)₂-X OxAdd->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation (2-((iPr)₂NCH₂)C₆H₄)B(OH)₂ Base Ar1PdAr2 Ar¹-Pd(II)(L)₂-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0L2 Product Ar¹-Ar² RedElim->Product

Sources

The Strategic Advantage of Intramolecular Coordination in Chan-Lam Couplings: Application Notes and Protocols for (2-((diisopropylamino)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Chan-Lam coupling reaction stands as a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under relatively mild conditions.[1][2][3] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols offers a significant advantage over palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to the lower cost and toxicity of copper catalysts, as well as its tolerance for air and moisture.[4] This guide provides an in-depth look into the application of a specialized boronic acid, (2-((diisopropylamino)methyl)phenyl)boronic acid, in the Chan-Lam coupling, detailing its unique reactivity, experimental protocols, and the strategic advantage conferred by its intramolecularly coordinating amino group.

The Power of Intramolecular Assistance in the Chan-Lam Coupling

The generally accepted mechanism for the Chan-Lam coupling involves a catalytic cycle initiated by the coordination of the amine and the boronic acid to a copper(II) salt. This is followed by transmetalation, reductive elimination to form the desired C-N bond, and reoxidation of the resulting copper(I) species back to copper(II) by an oxidant, often atmospheric oxygen.[4]

The use of (2-((diisopropylamino)methyl)phenyl)boronic acid introduces a key structural feature that can significantly influence this catalytic cycle. The ortho-diisopropylaminomethyl group acts as an intramolecular Lewis base, which can pre-coordinate to the boron atom, forming a more reactive "ate" complex. This pre-coordination is thought to facilitate the transmetalation step with the copper catalyst, potentially leading to faster reaction rates and higher yields, even at lower temperatures.

Chan_Lam_Mechanism cluster_0 Catalytic Cycle cluster_1 Role of Intramolecular Amine Cu(II) Cu(II) Amine_Coord [L-Cu(II)-NHR'Ar] Cu(II)->Amine_Coord + R'NH₂ Transmetalation [L-Cu(II)(Ar)(NHR')] Amine_Coord->Transmetalation + ArB(OH)₂ Reductive_Elimination Ar-NHR' + Cu(I) Transmetalation->Reductive_Elimination Reductive Elimination Oxidation Cu(II) Reductive_Elimination->Oxidation [O] Oxidation->Cu(II) Catalytic Cycle Regeneration Boronic_Acid (2-((diisopropylamino)methyl)phenyl)boronic acid Ate_Complex Intramolecularly Coordinated 'Ate' Complex Boronic_Acid->Ate_Complex Intramolecular Coordination Facilitated_Transmetalation Accelerated Transmetalation Ate_Complex->Facilitated_Transmetalation Enhanced Reactivity Facilitated_Transmetalation->Transmetalation Accelerates this step Experimental_Workflow start Start reagents Combine Amine, Boronic Ester, Cu(OCOCF₃)₂, KF, and Mol. Sieves start->reagents atmosphere Evacuate and Backfill with Oxygen/Air reagents->atmosphere solvent Add Anhydrous Acetonitrile atmosphere->solvent reaction Heat to 80 °C with Stirring solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute with EtOAc, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify by Chromatography workup->purification end End purification->end

Sources

Application Notes and Protocols for Carbohydrate Sensing Using (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Carbohydrate Recognition

Carbohydrates are fundamental to a vast array of biological processes, from cellular metabolism and communication to pathogenesis. The ability to selectively detect and quantify specific saccharides is therefore of paramount importance in biomedical research and clinical diagnostics. Phenylboronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding to the cis-diol moieties present in carbohydrates. This interaction forms the basis of innovative sensing technologies.

This guide focuses on a particularly effective derivative, (2-((diisopropylamino)methyl)phenyl)boronic acid) . The strategic placement of a diisopropylaminomethyl group at the ortho position to the boronic acid moiety significantly enhances its performance as a fluorescent sensor. This structural feature modulates the Lewis acidity of the boron center and provides a mechanism for a clear "turn-on" fluorescence signal upon carbohydrate binding, making it a powerful tool for researchers in the field.

Underlying Principles: Mechanism of Action

The sensing mechanism of (2-((diisopropylamino)methyl)phenyl)boronic acid relies on the principles of reversible covalent bonding and photoinduced electron transfer (PET).

In its unbound state, the lone pair of electrons on the nitrogen atom of the diisopropylamino group can quench the fluorescence of an adjacent fluorophore (often an intrinsic property of the aromatic system or an appended chromophore) through a PET process. Upon introduction of a carbohydrate with cis-1,2- or 1,3-diols, the boronic acid undergoes a reversible esterification reaction to form a cyclic boronate ester. This binding event increases the Lewis acidity of the boron atom, leading to a stronger dative bond between the nitrogen and boron atoms. This intramolecular coordination restricts the PET process, resulting in a significant enhancement of fluorescence intensity. The strength of this fluorescence "turn-on" response is proportional to the concentration of the carbohydrate, allowing for quantitative analysis.

Sensing_Mechanism Unbound Unbound State (Low Fluorescence) Bound Bound State (High Fluorescence) Unbound->Bound + Carbohydrate (Boronate Ester Formation) PET Photoinduced Electron Transfer (PET) Unbound->PET Fluorescence Quenching Carbohydrate Carbohydrate (with cis-diols) Bound->Unbound - Carbohydrate (Reversible) No_PET PET Inhibition Bound->No_PET Fluorescence Enhancement

Figure 1: Signaling pathway of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid)

For researchers who wish to synthesize the sensor molecule, a general and reliable method involves a Grignard reaction followed by borylation and hydrolysis.

Materials:

  • 2-Bromobenzaldehyde

  • Diisopropylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Protocol:

  • Reductive Amination: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in dichloromethane. Add diisopropylamine (1.1 equivalents) and stir for 30 minutes at room temperature. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-N,N-diisopropylbenzylamine.

  • Grignard Reaction and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 equivalents). Add a solution of the product from step 1 in anhydrous THF. Initiate the Grignard formation with a small crystal of iodine or gentle heating. Once the Grignard reagent has formed, cool the reaction mixture to -78 °C. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Hydrolysis and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and slowly add 1 M HCl to hydrolyze the boronic ester. Adjust the pH to neutral with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-((diisopropylamino)methyl)phenyl)boronic acid.

Experimental Protocol: Carbohydrate Sensing by Fluorescence Titration

This protocol outlines the steps for determining the binding affinity of (2-((diisopropylamino)methyl)phenyl)boronic acid with various monosaccharides using fluorescence spectroscopy.

Materials and Reagents:

  • (2-((diisopropylamino)methyl)phenyl)boronic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity monosaccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • High-purity solvent (e.g., methanol or DMSO for stock solutions)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of (2-((diisopropylamino)methyl)phenyl)boronic acid in methanol or DMSO.

    • Prepare 1 M stock solutions of each monosaccharide in PBS (pH 7.4).

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a 2 mL solution of the boronic acid sensor at a final concentration of 10 µM in PBS (pH 7.4).

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 290 nm, emission scan from 300 to 500 nm).

    • Sequentially add small aliquots (e.g., 2-10 µL) of a monosaccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

    • Continue the additions until no significant change in fluorescence intensity is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) as a function of the carbohydrate concentration.

    • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm using non-linear regression).

Experimental_Workflow Start Start Prep_Stocks Prepare Stock Solutions (Sensor & Carbohydrates) Start->Prep_Stocks Prep_Sample Prepare Sensor Solution in Cuvette (e.g., 10 µM in PBS) Prep_Stocks->Prep_Sample Measure_Initial Record Initial Fluorescence Spectrum Prep_Sample->Measure_Initial Add_Aliquot Add Aliquot of Carbohydrate Stock Measure_Initial->Add_Aliquot Mix_Equilibrate Mix and Equilibrate (2-3 min) Add_Aliquot->Mix_Equilibrate Measure_Spectrum Record Fluorescence Spectrum Mix_Equilibrate->Measure_Spectrum Check_Saturation Saturation Reached? Measure_Spectrum->Check_Saturation Check_Saturation->Add_Aliquot No Analyze_Data Data Analysis (Binding Constant Calculation) Check_Saturation->Analyze_Data Yes End End Analyze_Data->End

Figure 2: Workflow for fluorescence titration experiment.

Data Presentation: Illustrative Binding Affinities

The binding affinity of (2-((diisopropylamino)methyl)phenyl)boronic acid for various monosaccharides can be quantified by the association constant (Kₐ). The following table presents illustrative data based on typical selectivities observed for this class of sensors.

MonosaccharideAssociation Constant (Kₐ, M⁻¹) at pH 7.4
D-Fructose~1500
D-Galactose~300
D-Mannose~150
D-Glucose~50

Note: These values are illustrative and should be determined experimentally for each specific application and set of conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal Incorrect excitation/emission wavelengths; low sensor concentration; instrument malfunction.Verify instrument settings; prepare a fresh, more concentrated sensor solution; check instrument performance with a known standard.
Inconsistent Readings Incomplete mixing; temperature fluctuations; photobleaching.Ensure thorough mixing after each addition; use a temperature-controlled cuvette holder; minimize exposure of the sample to the excitation light.
Precipitation in the Cuvette Poor solubility of the sensor or carbohydrate-sensor complex in the buffer.Add a small percentage of a co-solvent (e.g., methanol or DMSO); filter solutions before use; adjust the buffer composition.
Unexpected Fluorescence Quenching Presence of quenching impurities in the buffer or carbohydrate samples; aggregation of the sensor at high concentrations.Use high-purity reagents and solvents; work at a lower sensor concentration.

Conclusion

(2-((diisopropylamino)methyl)phenyl)boronic acid is a highly effective fluorescent sensor for the detection of carbohydrates. Its "turn-on" signaling mechanism, coupled with its selectivity for different saccharides, makes it a valuable tool for a wide range of applications in chemical biology and diagnostics. The protocols and guidelines presented here provide a solid foundation for researchers to utilize this sensor in their work, paving the way for new discoveries in the complex world of glycobiology.

References

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374(6520), 345–347. [Link]

  • Chaplin, A. B., & Britovsek, G. J. P. (2018). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Society Reviews, 47(15), 5712-5724. [Link]

  • Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774. [Link]

  • Yoon, J., & Czarnik, A. W. (1992). Fluorescent chemosensors of carbohydrates. A means of chemically communicating the binding of polyols in water based on chelation-enhanced quenching. Journal of the American Chemical Society, 114(14), 5874–5875. [Link]

  • Li, M., & Wang, B. (2011). Boronic Acid-Based Fluorescent Probes for Carbohydrate Sensing. Chemistry - An Asian Journal, 6(6), 1374–1385. [Link]

  • Sprengler, C., & He, Y. (2017). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 7(85), 54069-54085. [Link]

  • Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(42), 1124–1150. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

Mastering the Synthesis of Aminophenylboronic Acids: A Guide to Strategic Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Dichotomy of Aminophenylboronic Acids

Aminophenylboronic acids (APBs) are invaluable bifunctional molecules in contemporary drug discovery and materials science. Their synthetic utility is derived from the presence of both a nucleophilic amino group and a Lewis acidic boronic acid. However, this dual reactivity presents a formidable challenge for synthetic chemists. The potential for self-condensation, unwanted side reactions, and incompatibility with a wide range of reagents necessitates a robust strategy of functional group protection. Therefore, the careful selection and implementation of protecting groups are paramount to the successful synthesis and manipulation of APB-containing scaffolds.

This comprehensive guide provides an in-depth exploration of protecting group strategies for aminophenylboronic acids. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols, and discuss orthogonal strategies that enable the selective functionalization of these versatile building blocks.

I. Taming the Amine: Protection of the Nucleophilic Center

The amino group's nucleophilicity and basicity in APBs can interfere with many synthetic transformations. Protecting this functionality is often the first critical step in a synthetic sequence. The choice of the protecting group hinges on its stability to downstream reaction conditions and the ease with which it can be removed.

A. Carbamates: The Versatile Mainstays

Carbamate protecting groups are the most widely employed for amines, offering a balance of stability and straightforward removal under specific conditions.

The Boc group is favored for its stability in non-acidic environments and its clean removal under acidic conditions.[1]

Protocol 1: Boc Protection of 3-Aminophenylboronic Acid

  • Materials: 3-Aminophenylboronic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, 1 M Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • Dissolve 3-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of dioxane and water.[2]

    • Add (Boc)₂O (1.1 eq) to the solution.

    • While stirring vigorously, slowly add 1 M NaOH to maintain a pH between 9 and 10.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 2-4 hours at room temperature.[3]

    • Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aminophenylboronic acid.

Deprotection: The Boc group is efficiently cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.[2][4]

The Cbz group provides an excellent orthogonal protecting group to Boc, as it is stable to acidic conditions but can be removed via catalytic hydrogenation.[5]

Protocol 2: Cbz Protection of 4-Aminophenylboronic Acid

  • Materials: 4-Aminophenylboronic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Acetone, Water, 1 M HCl.

  • Procedure:

    • Suspend 4-aminophenylboronic acid (1.0 eq) in an acetone/water mixture.

    • Add NaHCO₃ (2.5 eq) and cool the mixture to 0°C.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise.[6]

    • Allow the reaction to warm to room temperature and stir for 3 hours.[6]

    • Once the reaction is complete, remove the acetone via rotary evaporation.

    • Acidify the remaining aqueous layer with 1 M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Deprotection: The Cbz group is commonly removed by hydrogenolysis using H₂ gas with a palladium on carbon (Pd/C) catalyst.[4]

B. Sulfonamides: For Enhanced Stability

When a highly robust protecting group is required, sulfonamides, particularly the tosyl (Ts) group, are an excellent option due to their stability under a wide range of conditions.[7]

Protocol 3: Tosyl Protection of 3-Aminophenylboronic Acid

  • Materials: 3-Aminophenylboronic acid, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • Dissolve 3-aminophenylboronic acid (1.0 eq) in pyridine and cool to 0°C.

    • Add TsCl (1.2 eq) portion-wise, maintaining the temperature.[8]

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[8]

    • Pour the reaction mixture into ice-water to precipitate the tosylated product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Deprotection: Cleavage of the tosyl group is challenging and often requires harsh reductive conditions, such as sodium in liquid ammonia or low-valent titanium reagents.[8][9][10] This makes it suitable for syntheses where the amine must remain protected until the final steps.

Table 1: Comparative Overview of Amine Protecting Groups

Protecting GroupAbbreviationCommon ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)[1]Mild installation, orthogonal to Cbz and Fmoc.[1]Labile to strong acids.
CarboxybenzylCbzCbz-ClH₂, Pd/C[4]Stable to acid, orthogonal to Boc.[11]Requires hydrogenation.
p-ToluenesulfonylTsTsClStrong reducing conditions[7]Highly stable to a wide range of conditions.[7]Harsh removal conditions.[9]

II. Shielding the Boronic Acid: Managing Lewis Acidity

The boronic acid moiety is susceptible to dehydration, forming cyclic boroxine anhydrides, and its Lewis acidic nature can lead to undesired interactions.[12] Protection is often achieved by converting it into a more stable boronate ester.

A. Diol-Based Boronate Esters

The reaction of boronic acids with 1,2- or 1,3-diols is the most common method for their protection.

Pinacol esters are widely used due to their high stability, ease of handling, and compatibility with many synthetic transformations, including Suzuki-Miyaura cross-coupling.[12]

Protocol 4: Pinacol Ester Formation from an N-Protected Aminophenylboronic Acid

  • Materials: N-Protected aminophenylboronic acid, Pinacol, Toluene or another suitable azeotropic solvent.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the N-protected aminophenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

    • Heat the mixture to reflux, continuously removing the water formed via the azeotrope.

    • After no more water is collected, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting pinacol ester can often be used without further purification or can be purified by column chromatography or recrystallization.

Deprotection: Pinacol esters can be hydrolyzed to the free boronic acid under acidic conditions.[12] Alternatively, transesterification with diethanolamine can be employed for a two-step deprotection.[13][14]

MIDA boronates are exceptionally stable and are particularly useful in iterative cross-coupling strategies due to their "slow-release" nature.[15][16] They are stable to anhydrous cross-coupling conditions and chromatography.[15]

Protocol 5: MIDA Ester Formation

  • Materials: N-Protected aminophenylboronic acid, N-Methyliminodiacetic acid (MIDA), DMSO or other suitable solvent.

  • Procedure:

    • Combine the N-protected aminophenylboronic acid (1.0 eq) and MIDA (1.5 eq) in a suitable solvent like DMSO.

    • Heat the mixture under conditions that facilitate dehydrative condensation.

    • Monitor the reaction for the formation of the MIDA boronate.

    • Upon completion, the MIDA ester can be isolated by precipitation or extraction.

Deprotection: The MIDA ester is readily deprotected under mild aqueous basic conditions, such as with 1 M NaOH or NaHCO₃ at room temperature, to regenerate the boronic acid in situ.[15][16]

Table 2: Comparative Overview of Boronic Acid Protecting Groups

Protecting GroupReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Pinacol EsterPinacolMild acid or transesterification[12]High stability, compatible with many reagents.[12]Can be difficult to cleave under very mild conditions.
MIDA EsterN-Methyliminodiacetic acidMild aqueous base[15]Exceptionally stable, enables iterative cross-coupling.[17]May require specific conditions for formation.[12]

III. Orthogonal Protection: A Strategy for Selective Synthesis

The strategic use of orthogonal protecting groups allows for the selective deprotection and functionalization of one group in the presence of another.[11] This is crucial for the synthesis of complex molecules derived from APBs.

Diagram 1: Decision Framework for Orthogonal Protection of APBs

Orthogonal_Strategy cluster_amine Amine Protection Choice cluster_boronic Boronic Acid Protection Choice start Aminophenylboronic Acid protect_amine Protect Amino Group start->protect_amine boc Boc (Acid Labile) protect_amine->boc cbz Cbz (H₂/Pd Labile) protect_amine->cbz protect_boronic Protect Boronic Acid pinacol Pinacol (Acid Stable) protect_boronic->pinacol mida MIDA (Base Labile) protect_boronic->mida boc->protect_boronic cbz->protect_boronic react_amine Functionalize Amine (e.g., Acylation) pinacol->react_amine mida->react_amine react_boronic Functionalize Boronic Acid (e.g., Suzuki Coupling) deprotect_amine Deprotect Amine react_boronic->deprotect_amine final_product Target Molecule deprotect_amine->final_product deprotect_boronic Deprotect Boronic Acid react_amine->deprotect_boronic deprotect_boronic->react_boronic

Caption: A decision-making flowchart for selecting orthogonal protecting groups for APBs.

A Case Study: The Boc and Pinacol Orthogonal Pair

A frequently used and highly effective orthogonal strategy employs a Boc group for the amine and a pinacol ester for the boronic acid.

  • Sequential Protection: The amine is first protected using (Boc)₂O, followed by the protection of the boronic acid with pinacol.

  • Selective Functionalization Pathways:

    • Amine Modification: The pinacol ester is stable to the acidic conditions (e.g., TFA) required to remove the Boc group. Once the Boc group is cleaved, the free amine can undergo various transformations such as acylation or alkylation.

    • Boronic Acid Modification: The Boc group is stable under the conditions of Suzuki-Miyaura cross-coupling. The pinacol boronate ester can be directly used in the coupling reaction, and the Boc group can be removed in a subsequent step if desired.

Diagram 2: Workflow of the Boc/Pinacol Orthogonal Strategy

Boc_Pinacol_Workflow cluster_pathways Divergent Functionalization start Aminophenylboronic Acid boc_protect 1. Boc Protection ((Boc)₂O, base) start->boc_protect pinacol_protect 2. Pinacol Protection (Pinacol, azeotropic removal of H₂O) boc_protect->pinacol_protect intermediate Doubly Protected Intermediate Boc-NH-Ph-B(pin) pinacol_protect->intermediate boc_deprotect 3a. Selective Boc Deprotection (TFA or HCl) intermediate->boc_deprotect suzuki 3b. Suzuki-Miyaura Coupling intermediate->suzuki amine_react 4a. Amine Derivatization (e.g., Acylation) boc_deprotect->amine_react final_a Amine-Functionalized Product amine_react->final_a boc_deprotect_b 4b. Final Boc Deprotection (TFA or HCl) suzuki->boc_deprotect_b final_b Biaryl Product boc_deprotect_b->final_b

Caption: A stepwise workflow demonstrating the versatility of the Boc/Pinacol orthogonal strategy.

IV. Conclusion

The successful synthesis of complex molecules incorporating aminophenylboronic acids is critically dependent on a well-designed protecting group strategy. By understanding the reactivity of both the amine and boronic acid functionalities, and by leveraging orthogonal protection schemes, chemists can unlock the full synthetic potential of these versatile building blocks. The principles and protocols detailed in this guide offer a solid foundation for navigating the synthetic challenges associated with APB chemistry, thereby facilitating innovation in drug discovery and materials science.

V. References

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  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). [Link]

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  • Royal Society of Chemistry. A designable aminophenylboronic acid functionalized magnetic Fe 3 O 4 /ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. (2018). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025). [Link]

  • Organic Syntheses. 5-Acetylthiophene-2-boronic acid MIDA ester. [Link]

  • Google Patents. Protecting groups for boronic acids.

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • NIH National Center for Biotechnology Information. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

  • NIH National Center for Biotechnology Information. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Semantic Scholar. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • NIH National Center for Biotechnology Information. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wiley Online Library. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Simplified 3-aminophenylboronic acid (APBA) equilibrium in the presence of glucose. [Link]

  • ACS Publications. 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. [Link]

  • ResearchGate. Protection of Phenyl boronic acid?. [Link]

  • NIH National Center for Biotechnology Information. Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular Matrix. [Link]

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Application Notes and Protocols: Ligand Selection for Cross-Coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Substrate of Unique Potential

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, (2-((diisopropylamino)methyl)phenyl)boronic acid and its esters represent a class of substrates with unique reactivity profiles. The presence of a sterically hindered tertiary amine ortho to the boronic acid moiety introduces a fascinating interplay of electronic and steric effects that significantly influences the selection of the optimal catalytic system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands and reaction conditions for the successful cross-coupling of this versatile building block.

The intramolecular proximity of the diisopropylamino group to the boronic acid function can lead to a dynamic equilibrium involving an intramolecular B-N dative bond. While studies on related ortho-aminomethyl arylboronic acids using ¹¹B NMR have suggested that in protic media solvent insertion may dominate over this intramolecular coordination, the potential for the nitrogen to interact with the palladium center during the catalytic cycle cannot be disregarded.[3] This inherent structural feature necessitates a nuanced approach to ligand selection, moving beyond generic protocols to a more tailored strategy.

The Mechanistic Landscape: The Role of the Ortho-Amino Group

The classical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The ortho-diisopropylaminomethyl group can influence each of these stages:

  • Oxidative Addition: The steric bulk of the diisopropylamino group can influence the rate of oxidative addition of the aryl halide to the Pd(0) center. While bulky ligands are generally favored to promote this step, the substrate's own steric profile must be considered to avoid non-productive catalyst inhibition.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the nature of the boronic acid, base, and ligands. The intramolecular amine can potentially participate in this step in several ways:

    • Internal Ligand Effect: The nitrogen atom could transiently coordinate to the palladium center, facilitating the delivery of the aryl group from boron to palladium. This might, in some cases, reduce the dependency on external phosphine ligands, enabling "ligand-less" or ligand-economical conditions.

    • Alteration of Boron Lewis Acidity: The N-B interaction can modulate the Lewis acidity of the boron center, which in turn affects the rate of formation of the reactive boronate species required for transmetalation.

  • Reductive Elimination: The formation of the new C-C bond and regeneration of the Pd(0) catalyst can also be affected by the steric environment around the palladium center.

These mechanistic considerations underscore the importance of a carefully chosen ligand that can work in concert with the unique structural features of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Ligand Selection: A Strategic Approach

The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling. For sterically demanding substrates like (2-((diisopropylamino)methyl)phenyl)boronic acid, bulky and electron-rich monophosphine ligands from the biarylphosphine class are often the top performers.

Ligand_Selection_Strategy cluster_ligands Specific Ligand Examples Substrate (2-((diisopropylamino)methyl)phenyl)boronic acid Properties Key Properties: - Steric Hindrance - Intramolecular Amine Substrate->Properties Exhibits LigandClass Recommended Ligand Class: Bulky, Electron-Rich Monophosphines Properties->LigandClass Dictates SPhos SPhos LigandClass->SPhos XPhos XPhos LigandClass->XPhos RuPhos RuPhos LigandClass->RuPhos

Table 1: Comparative Performance of Common Phosphine Ligands

Ligand ClassSpecific LigandKey FeaturesPerformance with Sterically Hindered Substrates
Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich, promote fast oxidative addition and reductive elimination.Generally excellent, often providing high yields and good turnover numbers.[1]
Ferrocenyl Phosphines dppf, Q-PhosRobust and versatile, but may be less effective for extremely hindered couplings.Moderate to good, may require higher catalyst loadings or temperatures.
Trialkyl Phosphines P(t-Bu)₃, PCy₃Highly electron-donating, but can be sensitive to air.Can be effective, but catalyst stability might be an issue.
"Ligandless" NoneRelies on solvent or substrate coordination.Potentially viable due to the internal amine, but may require specific conditions and is often less general.

For the cross-coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid, biaryl phosphine ligands such as SPhos and XPhos are highly recommended as a starting point. Their steric bulk and electron-donating properties are well-suited to overcome the challenges posed by the ortho-substituent.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid with a range of aryl halides. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides

This protocol is optimized for the coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid with various aryl bromides using a biaryl phosphine ligand.

Protocol_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Pd Precursor - Ligand - Base start->reagents solvent Add Solvent and Degas reagents->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Materials:

  • (2-((diisopropylamino)methyl)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add (2-((diisopropylamino)methyl)phenyl)boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Conditions

Under certain circumstances, particularly with highly reactive aryl iodides, a ligand-free protocol may be effective, leveraging the internal amine functionality of the boronic acid.

Materials:

  • (2-((diisopropylamino)methyl)phenyl)boronic acid (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)/Water (5:1 v/v)

Procedure:

  • Combine (2-((diisopropylamino)methyl)phenyl)boronic acid, the aryl iodide, Pd(OAc)₂, and K₂CO₃ in a reaction vessel.

  • Add the DMF/water solvent mixture.

  • Heat the reaction to 90 °C.

  • Monitor the reaction as described in Protocol 1.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalystIncrease catalyst loading; switch to a more active ligand (e.g., a different biaryl phosphine); increase temperature.
Poorly soluble baseSwitch to a more soluble base (e.g., Cs₂CO₃); use a different solvent system.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and freshly dried base; consider using the boronic acid pinacol ester.
Homocoupling Oxygen contaminationEnsure thorough degassing of solvents and maintenance of an inert atmosphere.

Conclusion

The successful cross-coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid is highly dependent on a rational approach to ligand selection. The inherent steric and electronic properties of this substrate, stemming from the ortho-aminoalkyl group, favor the use of bulky, electron-rich monophosphine ligands. By understanding the mechanistic nuances and employing the robust protocols outlined in this application note, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PMC - PubMed Central.
  • Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Application Notes and Protocols for Boronate Ester Formation with (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Dynamic Covalent Chemistry

(2-((diisopropylamino)methyl)phenyl)boronic acid, a member of the ortho-aminomethylphenylboronic acid family, is a versatile reagent in modern organic and medicinal chemistry.[1] Its defining feature is the proximate diisopropylamino group, which plays a crucial role in modulating the reactivity of the boronic acid moiety. This intramolecular amine functionality significantly lowers the pKa of the boronic acid, facilitating the formation of boronate esters with diols under mild, often physiological, conditions.[2] This unique characteristic makes it an invaluable tool for researchers in drug development, chemical biology, and materials science for applications ranging from carbohydrate sensing to the construction of dynamic covalent materials.[3][4]

The formation of a boronate ester is a reversible covalent reaction between a boronic acid and a diol, yielding a cyclic ester.[5] This dynamic nature allows for the creation of stimuli-responsive systems that can assemble and disassemble in response to changes in pH, temperature, or the presence of competing diols. The bulky diisopropylamino group in the title compound can offer advantages in terms of solubility in organic solvents and may influence the stability and kinetic properties of the resulting boronate esters.

This guide provides a detailed exploration of the principles and practical protocols for the formation of boronate esters using (2-((diisopropylamino)methyl)phenyl)boronic acid, aimed at researchers, scientists, and drug development professionals.

Mechanistic Insights: The Role of the Ortho-Amino Group

The key to the enhanced reactivity of (2-((diisopropylamino)methyl)phenyl)boronic acid lies in the intramolecular interaction between the nitrogen atom of the diisopropylamino group and the boron atom. This interaction, often referred to as an N-B coordination, has several important consequences:

  • Lowered pKa: The electron-donating nature of the amino group increases the electron density at the boron center, making the corresponding boronate anion more stable. This stabilization lowers the pKa of the boronic acid, allowing for a significant population of the reactive trigonal boronic acid form at or near neutral pH.[2]

  • Lewis Acidity Modulation: The N-B interaction can influence the Lewis acidity of the boron center, which is a critical factor in the rate of esterification.[6]

  • Pre-organization for Diol Binding: The ortho-aminomethyl group can pre-organize the boronic acid for efficient binding with incoming diols, potentially accelerating the reaction rate.[2]

The general mechanism for boronate ester formation is a dehydration reaction between the boronic acid and a diol. This equilibrium can be driven towards the product by removing water from the reaction mixture.[5]

G cluster_0 Boronate Ester Formation cluster_1 Driving the Equilibrium Boronic_Acid (2-((diisopropylamino)methyl)phenyl)boronic acid Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol Diol Diol (e.g., Pinacol) Diol->Boronate_Ester Water Water (byproduct) Boronate_Ester->Water - H2O (removed) Dehydrating_Agent Dehydrating Agent (e.g., MgSO4, Molecular Sieves) Water->Dehydrating_Agent Azeotropic_Distillation Azeotropic Distillation (e.g., Dean-Stark) Water->Azeotropic_Distillation G cluster_0 Experimental Workflow Start Start: Reactants & Solvent Reaction Reaction: - Inert Atmosphere - Stirring Start->Reaction Water_Removal Water Removal Reaction->Water_Removal Workup Workup: - Filtration - Extraction Water_Removal->Workup Anhydrous Salt or Azeotropic Distillation Purification Purification: - Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS, IR Purification->Characterization End End: Pure Boronate Ester Characterization->End

Sources

The Strategic Application of (2-((diisopropylamino)methyl)phenyl)boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. (2-((diisopropylamino)methyl)phenyl)boronic acid has emerged as a particularly valuable reagent, not merely for its utility in carbon-carbon bond formation, but for the unique physicochemical properties imparted by its ortho-substituted aminomethyl group. This guide provides an in-depth exploration of this building block, offering detailed protocols and expert insights for its application in drug discovery programs, with a particular focus on the synthesis of kinase inhibitors.

The core value of (2-((diisopropylamino)methyl)phenyl)boronic acid lies in the intramolecular coordination between the nitrogen atom of the diisopropylamino group and the boron atom. This B-N dative bond significantly influences the stability, reactivity, and ultimately, the synthetic utility of the molecule. This guide will delve into the practical implications of this structural feature, providing researchers with the knowledge to leverage it for optimal reaction outcomes.

Physicochemical Properties and Handling

A thorough understanding of the properties of a building block is the foundation of its effective use. Key data for (2-((diisopropylamino)methyl)phenyl)boronic acid are summarized below.

PropertyValueSource
CAS Number 95753-26-7[1][2]
Molecular Formula C₁₃H₂₂BNO₂[1][2]
Molecular Weight 235.13 g/mol [1][2]
Melting Point 140-142 °C[3]
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere[3]

Expert Insight: The ortho-diisopropylaminomethyl group offers a distinct advantage in terms of solubility in organic solvents compared to unsubstituted phenylboronic acid. However, like most boronic acids, it is susceptible to dehydration to form a cyclic trimer (boroxin). Proper storage in a desiccator or under an inert atmosphere is crucial to maintain its reactivity. While the intramolecular B-N bond provides some protection against protodeboronation, prolonged exposure to acidic or strongly basic aqueous conditions should be avoided during workup.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl and heteroaryl-aryl scaffolds present in numerous approved drugs.[4] (2-((diisopropylamino)methyl)phenyl)boronic acid is an excellent coupling partner in these reactions, particularly for the synthesis of kinase inhibitors, where a substituted phenyl ring is often a key pharmacophoric element.

The 2,4-diaminopyrimidine scaffold, for instance, is a well-established core for various kinase inhibitors, including those targeting Aurora kinases.[5][6] The following section provides a detailed, exemplary protocol for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor using our title building block.

Workflow for Kinase Inhibitor Synthesis

The overall synthetic strategy involves a regioselective Suzuki-Miyaura coupling followed by nucleophilic aromatic substitution.

G A 2,4-Dichloropyrimidine C Suzuki-Miyaura Coupling A->C B (2-((diisopropylamino)methyl)phenyl)boronic acid B->C D 2-Chloro-4-(2-((diisopropylamino) methyl)phenyl)pyrimidine C->D Regioselective C-C bond formation at C4 F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine Nucleophile (e.g., Cyclopentylamine) E->F G Final Kinase Inhibitor Scaffold F->G C-N bond formation at C2

Caption: Synthetic workflow for a 2,4-diaminopyrimidine kinase inhibitor.

Protocol 1: Synthesis of (2-((diisopropylamino)methyl)phenyl)boronic acid

Rationale: The synthesis of the boronic acid is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester. This method is reliable and provides good yields of the desired product.

Materials:

  • 2-Bromo-N,N-diisopropylbenzylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-N,N-diisopropylbenzylamine (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 2.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (2-((diisopropylamino)methyl)phenyl)boronic acid as a white solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

Rationale: This protocol outlines the regioselective coupling of the boronic acid to the C4 position of 2,4-dichloropyrimidine. Microwave-assisted heating can significantly reduce reaction times and improve yields.[7]

Materials:

  • (2-((diisopropylamino)methyl)phenyl)boronic acid (1.2 equivalents)

  • 2,4-Dichloropyrimidine (1 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

  • Sodium carbonate (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, (2-((diisopropylamino)methyl)phenyl)boronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(2-((diisopropylamino)methyl)phenyl)pyrimidine.

Expert Insight: The regioselectivity of the Suzuki coupling at the C4 position of 2,4-dichloropyrimidine is well-documented and is attributed to the higher electrophilicity of C4 compared to C2. The presence of the ortho-diisopropylaminomethyl group does not adversely affect this selectivity and may even contribute to stabilizing the palladium catalyst through transient coordination.

The Role of the Ortho-Aminomethyl Group: A Mechanistic Perspective

The diisopropylaminomethyl substituent is not a passive spectator in the Suzuki-Miyaura reaction. Its presence can influence the reaction mechanism and, consequently, the outcome.

G cluster_0 Catalytic Cycle cluster_1 Influence of Ortho-Amino Group A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C Ar-X D Transmetalation C->D I Potential Catalyst Stabilization via N-Pd Interaction C->I E Ar-Pd(II)-Ar'(L2) D->E Ar'B(OH)2 / Base H [Ar'B(OH)3]- D->H F Reductive Elimination E->F Regenerates Catalyst F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Suzuki-Miyaura catalytic cycle with potential influence of the ortho-amino group.

The basic nitrogen of the diisopropylamino group can potentially interact with the palladium center at various stages of the catalytic cycle. This transient chelation can stabilize reactive intermediates, potentially leading to higher yields and cleaner reactions compared to sterically similar, but non-coordinating, ortho-substituents. Furthermore, the intramolecular B-N bond can modulate the Lewis acidity of the boron center, which may affect the rate of transmetalation.

Conclusion and Future Outlook

(2-((diisopropylamino)methyl)phenyl)boronic acid is a sophisticated building block that offers more than just a scaffold for C-C bond formation. Its unique structural feature of an intramolecular B-N bond provides advantages in terms of stability, solubility, and potentially, reactivity in palladium-catalyzed cross-coupling reactions. The detailed protocols and insights provided in this guide are intended to empower medicinal chemists to confidently and effectively utilize this reagent in their drug discovery endeavors. As the demand for novel, structurally complex small molecules continues to grow, the strategic application of well-designed building blocks like (2-((diisopropylamino)methyl)phenyl)boronic acid will remain a critical component of successful research programs.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 293-303. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ChemSynthesis. N,N-diisopropylbenzylamine-2-boronic acid. Available at: [Link]

  • PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2-((diisopropylamino)methyl)phenyl)boronic acid (CAS No. 95753-26-7)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Molecule: Key Physicochemical Properties

(2-((diisopropylamino)methyl)phenyl)boronic acid is a zwitterionic compound at physiological pH, possessing both a weakly acidic boronic acid moiety and a basic tertiary amine. This dual functionality is central to its reactivity and, consequently, to its purification strategy. The ortho-aminomethyl group is known to lower the pKa of the boronic acid, facilitating boronate ester formation at neutral pH[2].

PropertyValue / InformationSignificance for Purification
Molecular Formula C₁₃H₂₂BNO₂Influences molecular weight and solubility.
Molecular Weight 235.13 g/mol [1]
pKa (Boronic Acid) Estimated to be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the ortho-aminomethyl group.Critical for designing effective acid-base extraction protocols.
pKa (Conjugate acid of Diisopropylamine) ~11.07[3]Dictates the pH range for protonating the amine group during purification.
Appearance Typically a white to off-white solid.Deviations may indicate the presence of impurities.
Key Structural Feature Zwitterionic nature at certain pH ranges.This property can be exploited for selective extraction and precipitation.

Common Synthesis Route & Potential Impurities

A prevalent synthetic route to (2-((diisopropylamino)methyl)phenyl)boronic acid involves the reductive amination of 2-formylphenylboronic acid with diisopropylamine[1]. Understanding this synthesis is key to anticipating potential impurities that may be present in the crude reaction mixture.

Synthesis and Impurities cluster_impurities Potential Impurities SM1 2-Formylphenylboronic Acid product (2-((diisopropylamino)methyl)phenyl)boronic acid SM1->product Reductive Amination imp1 Unreacted 2-Formylphenylboronic Acid SM2 Diisopropylamine SM2->product Reductive Amination imp2 Excess Diisopropylamine reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product Reductive Amination imp3 Boroxine of Product product->imp3 Dehydration imp4 Protodeborylated Product product->imp4 Protodeborylation imp5 Over-reduction Products product->imp5 Side Reactions

Caption: Synthetic route and common impurities.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of (2-((diisopropylamino)methyl)phenyl)boronic acid.

Question 1: My crude product is an intractable oil or gum. How can I solidify it for further purification?

Answer: Oiling out is a common issue, particularly if residual solvents or low-melting impurities are present.

  • Expert Insight: The zwitterionic nature of your product can lead to complex solvation and sometimes prevents ready crystallization from the crude mixture.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization or solidify the product by washing away more soluble impurities. Use a spatula to scratch the inside of the flask, as this can provide nucleation sites for crystal growth.

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Residual solvents like dichloromethane or THF can prevent solidification.

    • Acid-Base Swing: As a last resort before chromatography, you can perform a preliminary acid-base extraction. Dissolve the oil in an organic solvent like ethyl acetate, wash with a dilute acid to protonate the amine and extract it into the aqueous phase. Then, basify the aqueous layer and re-extract the product into an organic solvent. Evaporation of the solvent may then yield a solid.

Question 2: My acid-base extraction is not giving a clean separation. What's going wrong?

Answer: The success of an acid-base extraction hinges on the significant difference in the distribution coefficients (KD) of the components between the aqueous and organic phases at different pH values.

  • Expert Insight: Given the presence of both an acidic (boronic acid) and a basic (diisopropylamine) functional group, a carefully planned pH adjustment is crucial.

  • Troubleshooting Protocol: Zwitterionic Acid-Base Extraction

    • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic diisopropylamine impurity, forming a water-soluble salt that partitions into the aqueous phase. Your product, with its protonated amine, will also have increased aqueous solubility, so multiple extractions with small volumes of fresh organic solvent from the acidified aqueous layer may be necessary to recover any partitioned product.

    • Basic Wash (to remove acidic impurities): Next, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). This will deprotonate the boronic acid group of any unreacted 2-formylphenylboronic acid, forming a water-soluble boronate salt that moves to the aqueous layer.

    • Product Isolation: The organic layer should now primarily contain your purified product and any neutral organic impurities. Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 3: I'm seeing a significant amount of a less polar impurity on TLC after my work-up. What is it and how do I remove it?

Answer: This is very likely the boroxine, the cyclic anhydride formed from the dehydration of three molecules of the boronic acid. This is a common issue with boronic acids, especially upon heating or under anhydrous conditions[4].

  • Expert Insight: The equilibrium between the boronic acid and its boroxine can be shifted.

  • Troubleshooting Steps:

    • Re-equilibration: Dissolve the crude product in a solvent mixture containing water (e.g., THF/water or acetonitrile/water) and stir for several hours at room temperature. This will often hydrolyze the boroxine back to the desired boronic acid.

    • Chromatography: If re-equilibration is insufficient, flash column chromatography can be employed. Boroxines are less polar than their corresponding boronic acids and will typically have a higher Rf value.

Question 4: My attempts at silica gel chromatography are resulting in significant streaking and poor recovery. What are my options?

Answer: The dual functionality of your molecule can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and irreversible adsorption.

  • Expert Insight: The basic amine moiety can strongly interact with silica.

  • Troubleshooting Protocol: Modified Column Chromatography

    • Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% of a tertiary amine like triethylamine or diisopropylethylamine. This will cap the acidic silanol groups and reduce tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina.

    • Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and interacts less with residual silanols.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (2-((diisopropylamino)methyl)phenyl)boronic acid? A1: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (refrigerator or freezer). Boronic acids are susceptible to dehydration to form boroxines, and the presence of the amine can make them more sensitive to atmospheric CO₂.

Q2: How can I confirm the purity of my final product? A2: A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the structure and identify proton-containing impurities.

  • ¹¹B NMR: This is a powerful tool to distinguish between the sp²-hybridized boronic acid (typically δ ≈ 27-33 ppm) and the sp³-hybridized boronate esters or boronate salts (typically at higher field)[5]. The boroxine will also have a distinct chemical shift[4].

  • LC-MS: To determine the mass of the product and identify any impurities with different mass-to-charge ratios.

  • HPLC: To assess the purity by separating the main component from any impurities. A reverse-phase C18 column with a water/acetonitrile gradient containing an acidic modifier is a good starting point[6].

Q3: Can I use recrystallization for purification? A3: Yes, recrystallization can be a very effective method if a suitable solvent system is found. Due to the zwitterionic nature, you may need to experiment with solvent mixtures. Good starting points for aminophenylboronic acids include:

  • Water[7]

  • Ethanol/water mixtures

  • Acetonitrile/water mixtures

  • Toluene

Q4: I suspect protodeborylation is occurring. How can I minimize this? A4: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by strong acids or bases, and prolonged heating.

  • Use milder pH conditions during extraction where possible.

  • Avoid unnecessarily long reaction times and high temperatures.

  • Purify the product promptly after synthesis.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Zwitterionic Aminophenylboronic Acids

  • Dissolve the crude reaction mixture (e.g., 1 g) in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel.

  • Wash with 1 M HCl (2 x 25 mL). Combine the aqueous layers and back-extract with ethyl acetate (20 mL) to recover any product that partitioned into the acidic aqueous phase. Combine all organic layers.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 25 mL).

  • Wash the organic layer with brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the partially purified product.

Protocol 2: Recrystallization

  • Dissolve the crude or partially purified boronic acid in a minimum amount of a hot solvent (e.g., acetonitrile/water 9:1).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Visualization of the Purification Workflow

Purification_Workflow cluster_chromatography Chromatography (if needed) cluster_recrystallization Recrystallization (if needed) start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Acid Wash (1M HCl) to remove basic impurities dissolve->acid_wash base_wash Base Wash (Sat. NaHCO₃) to remove acidic impurities acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry_concentrate Dry (Na₂SO₄) & Concentrate brine_wash->dry_concentrate purity_check1 Assess Purity (TLC, ¹H NMR) dry_concentrate->purity_check1 chromatography Column Chromatography (e.g., Reverse Phase C18) purity_check1->chromatography Significant Impurities recrystallize Recrystallize (e.g., ACN/Water) purity_check1->recrystallize Minor Impurities final_product Pure Product purity_check1->final_product Purity > 95% fractions Collect & Combine Pure Fractions chromatography->fractions concentrate2 Concentrate fractions->concentrate2 purity_check2 Final Purity Analysis (NMR, LC-MS, HPLC) concentrate2->purity_check2 filter_dry Filter & Dry recrystallize->filter_dry filter_dry->purity_check2 purity_check2->final_product

Caption: General purification workflow for the title compound.

References

  • Hall, D. G. (Ed.). (2011).
  • Wimmer, E., & Gribbon, P. (2015). 11B NMR spectroscopy for the characterization of boronic acids and their derivatives. Future Medicinal Chemistry, 7(14), 1855-1873. [Link]

  • GlobalChemMall. (n.d.). (2-((Diisopropylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014). PMC. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.
  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

  • Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260. [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

Sources

Removing palladium catalyst from (2-((diisopropylamino)methyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Palladium Catalysts from Reactions Involving (2-((diisopropylamino)methyl)phenyl)boronic Acid

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical industry for the development of new active pharmaceutical ingredients (APIs).[1][2][3] However, the utility of these powerful reactions is coupled with a critical challenge: the removal of the palladium catalyst from the final product.[4] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent limits on elemental impurities in drug products, making efficient palladium removal a non-negotiable aspect of process development.[4][5]

This guide specifically addresses the complexities encountered when the reaction product is derived from substrates like (2-((diisopropylamino)methyl)phenyl)boronic acid. The presence of the diisopropylamino group—a tertiary amine—in the final molecule introduces a significant purification hurdle. Nitrogen-containing compounds can act as potent ligands, forming stable coordination complexes with residual palladium.[6] This chelation effect often renders traditional purification methods like standard chromatography or simple crystallization ineffective, leading to persistent palladium contamination.[1][7]

This technical guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower researchers to effectively diagnose and solve palladium removal challenges in this specific chemical context.

Troubleshooting Guide

This section addresses common issues encountered during the purification of products derived from (2-((diisopropylamino)methyl)phenyl)boronic acid.

Q1: My final product shows high palladium levels (>100 ppm) even after purification by silica gel column chromatography. Why is this happening?

A: This is a frequent and anticipated issue. The root cause is the strong chelating interaction between the tertiary amine in your product and the residual palladium catalyst. The nitrogen atom's lone pair of electrons forms a stable coordination complex with the palladium center. As a result, the palladium-product complex behaves as a single entity during chromatography and co-elutes with your desired compound. Standard flash column chromatography is often insufficient to break this interaction and separate the metal impurity.[7][8][9]

Q2: I've attempted to purify my compound via recrystallization, but the palladium content remains high in the isolated crystals. What is the cause and how can I improve this?

A: The phenomenon you are observing is likely co-crystallization, where the palladium complex is incorporated into the crystal lattice of your product.[1] The strong chelation makes it energetically favorable for the palladium to remain bound to your molecule rather than partitioning into the mother liquor.

  • Causality: The geometry and stability of the palladium-product complex may be compatible with the crystal packing of the product itself.

  • Solution Strategy: To disrupt this, you can modify the crystallization conditions. Consider using additives in the mother liquor that can act as stronger, competitive ligands to "strip" the palladium from your product, keeping it in the solution phase.[5] Examples include soluble thiols (e.g., N-acetylcysteine) or phosphines. However, this adds another impurity that must be removed later. A more direct approach is often to employ a dedicated scavenging step before the final crystallization.

Q3: My batch treatment with activated carbon shows poor efficiency and significant product loss. How can I optimize this process?

A: Activated carbon is a cost-effective but often non-selective adsorbent.[10] Its porous structure can physically trap your product, leading to yield loss, while its chemical affinity for the chelated palladium may be insufficient for complete removal.[10]

  • Optimization Steps:

    • Screen Carbon Grades: Different activated carbons have varying surface areas, pore sizes, and surface chemistries. Test several grades (e.g., Darco KB-B) to find one with better selectivity for your system.[1]

    • Adjust Conditions: The efficiency of adsorption is dependent on solvent, temperature, and time.[1] Run small-scale experiments varying these parameters. Sometimes, a slight increase in temperature can improve kinetics, but it may also increase the risk of product degradation.

    • Consider Alternatives: Given the high value of many pharmaceutical intermediates and the challenges of chelation, activated carbon may not be the optimal choice. More selective, albeit more expensive, metal scavengers often provide a better overall economic outcome by maximizing yield and ensuring purity.[1][10]

Q4: I am observing significant batch-to-batch variability in my palladium removal process. What could be the cause?

A: Inconsistent palladium removal often points to subtle, uncontrolled variations in your reaction or workup conditions that alter the nature of the residual palladium.

  • Palladium Speciation: The residual palladium may not be a single species. It can exist in different oxidation states (e.g., Pd(0), Pd(II)) or forms (e.g., soluble complexes, colloidal nanoparticles).[1] The effectiveness of any given removal technique is highly dependent on the palladium species present.

  • Process Control: Minor shifts in reaction temperature, stoichiometry of reagents, or quench conditions can influence the final state of the palladium.

  • Solution: The most effective way to combat this is to develop a robust, multi-step purification strategy that can handle different forms of palladium. A common and effective approach is to first use a physical filtration method to remove heterogeneous or colloidal palladium, followed by a chemical scavenging step to capture soluble palladium species.[9]

Decision & Experimental Workflow Visualization

The following diagrams illustrate a logical workflow for selecting a purification strategy and for screening metal scavengers.

G start Crude Product with Pd Contamination check_pd Quantify Initial Pd Level (e.g., ICP-MS) start->check_pd high_pd > 500 ppm (Visible Pd Black) check_pd->high_pd High Pd low_pd < 500 ppm check_pd->low_pd Moderate Pd celite Step 1: Filtration (Celite® Plug) high_pd->celite scavenge Step 2: Scavenger Treatment (Thiol, TMT, etc.) celite->scavenge final_qc Final Product QC (ICP-MS) scavenge->final_qc direct_scavenge Direct Scavenger Treatment (Screening Required) low_pd->direct_scavenge direct_scavenge->final_qc

Caption: Decision workflow for selecting a palladium removal strategy.

G cluster_scavengers Parallel Screening start Start: Crude Product Solution divide Divide into Aliquots (e.g., 4 x 10 mL) start->divide s1 Add Scavenger A (e.g., Thiol-Silica) divide->s1 s2 Add Scavenger B (e.g., TMT-Silica) divide->s2 s3 Add Scavenger C (e.g., Amine-Silica) divide->s3 s4 Add Activated Carbon (Control) divide->s4 incubate Incubate All Samples (e.g., 45°C, 18 h) s1->incubate s2->incubate s3->incubate s4->incubate filter Filter Each Sample (Remove Scavenger) incubate->filter analyze Analyze Filtrate from Each for Residual Pd (ICP-MS) filter->analyze select Select Most Effective Scavenger for Scale-Up analyze->select

Caption: Experimental workflow for parallel screening of palladium scavengers.

Palladium Removal Protocols

Protocol 1: Two-Step Filtration and Scavenging

This protocol is highly recommended for reactions with visible palladium black precipitation or initial concentrations >500 ppm.

  • Reaction Workup: Upon completion of the reaction, perform your standard aqueous workup to remove inorganic salts. Concentrate the organic phase to obtain the crude product dissolved in a suitable solvent (e.g., THF, Toluene, EtOAc).

  • Celite Filtration:

    • Prepare a short plug of Celite® (diatomaceous earth) in a fritted glass funnel or a Büchner funnel, approximately 2-3 cm thick.[11][12]

    • Wet the Celite pad with the chosen solvent.

    • Dilute the crude reaction mixture with the solvent and pass it through the Celite pad under vacuum.[11][13]

    • Wash the pad thoroughly with additional solvent to ensure complete recovery of the product. This step removes insoluble and colloidal Pd(0).

  • Scavenger Treatment:

    • Transfer the filtrate to a clean reaction vessel.

    • Add a selected metal scavenger (e.g., thiol-functionalized silica) based on screening results or literature precedent. A typical loading is 5-20 weight equivalents relative to the mass of palladium.

    • Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[1]

    • Allow the mixture to cool to room temperature.

  • Final Filtration:

    • Filter the mixture to remove the scavenger-bound palladium.

    • Wash the scavenger on the filter with fresh solvent.

    • Combine the filtrates and concentrate in vacuo to yield the purified product, which can then be subjected to a final crystallization step if needed.

Protocol 2: Optimized Activated Carbon Treatment

This protocol is a cost-effective option but requires careful optimization to balance palladium removal with product yield.

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, Ethanol).

  • Carbon Selection: Use a high-purity, low-ash grade of activated carbon (e.g., Darco KB-B).[1]

  • Treatment:

    • Add the activated carbon to the solution. A typical starting point is 0.1-0.2 weight equivalents relative to the crude product mass.[1]

    • Stir the slurry at a determined optimal temperature (e.g., 45 °C) for a set duration (e.g., 18 hours).[1] The choice of solvent is critical, as it can influence both palladium and product adsorption.

  • Filtration:

    • Filter the mixture through a pad of Celite® to ensure complete removal of fine carbon particles.

    • Wash the carbon/Celite cake thoroughly with the solvent.

  • Analysis: Concentrate the filtrate and analyze for both product recovery and residual palladium content. Compare results to the starting material to assess product loss.

Comparative Data on Removal Methods

MethodPrinciple of ActionTypical EfficiencyProsCons
Silica Chromatography Adsorption / PartitioningHighly Variable; Often Poor for Chelating Products[7][9]Well-understood, removes other impurities.Ineffective for strong Pd-product complexes, can lead to co-elution.
Crystallization Differential SolubilityVariable; Risk of Co-crystallization[1][14]Can provide very high purity in a single step.Product loss to mother liquor; ineffective if Pd is chelated.[1][14]
Activated Carbon AdsorptionGood to Moderate (e.g., 300 ppm to <10 ppm)[1][15]Low cost, widely available.[1][10]Non-selective, can cause significant product loss; lower efficiency.[10]
Metal Scavengers Chemisorption / ChelationExcellent (e.g., >200 ppm to <1 ppm)[1][16]High selectivity, minimal product loss, high efficiency.[16][17]Higher initial cost, requires screening for optimal scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium that I need to achieve?

A1: The limits are defined by guidelines such as ICH Q3D for Elemental Impurities.[4] Palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day . The acceptable concentration limit in ppm for the final API is calculated based on the maximum daily dose of the drug. For a typical 10 g/day maximum dose, this translates to a 10 ppm limit. However, for many processes, internal targets are set much lower (<1 ppm) to ensure robust control.[1][4]

Q2: How do I choose between activated carbon and a specialized metal scavenger?

A2: The choice involves a trade-off between cost and performance.

  • Choose Activated Carbon when: Cost is the primary driver, the product has low-to-moderate value, and some product loss is acceptable. It is often used in early-stage synthesis where subsequent purification steps exist.[1][10]

  • Choose a Metal Scavenger when: The product is of high value, maximizing yield is critical, and high purity (<1-10 ppm) is required. Scavengers are almost always the superior choice for late-stage intermediates and final APIs, especially with challenging chelating products.[16][17]

Q3: What analytical methods should I use to accurately quantify residual palladium?

A3: The industry standard for trace metal quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5] These techniques offer the necessary sensitivity (ppb to ppm levels) and accuracy for regulatory compliance.[5] They require specialized equipment and trained operators.[5] For high-throughput screening during process development, colorimetric or fluorescent-based assays can sometimes be used for rapid, semi-quantitative feedback.[18]

Q4: Can I do anything during the reaction to minimize the palladium removal problem?

A4: Yes, process optimization can have a significant impact. Consider using newer generation palladium pre-catalysts with very high turnover numbers (TONs).[7] This allows you to use significantly less catalyst from the outset, which directly reduces the amount that needs to be removed. Additionally, ensuring the reaction goes to full completion can prevent the formation of certain stable palladium-intermediate complexes that can be difficult to break apart.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022. [Link]

  • How to Remove Palladium in three easy steps. Biotage, 2023. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate, 2015. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate, 2013. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, NIH, 2012. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining. ResearchGate, 2016. [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate, 2017. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate, 2013. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022. [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing), 2016. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate, 2016. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC, NIH, 2010. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI, 2015. [Link]

Sources

Stability of (2-((diisopropylamino)methyl)phenyl)boronic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-((diisopropylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile reagent. Here, we will delve into the nuances of its stability in various solvents, offering practical solutions to common experimental challenges.

Introduction: The Unique Nature of an ortho-Aminomethyl Phenylboronic Acid

(2-((diisopropylamino)methyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is enhanced by the presence of the ortho-diisopropylaminomethyl group. This substituent is not merely a passive spectator; it plays a crucial role in modulating the reactivity and stability of the boronic acid moiety through intramolecular coordination. The nitrogen atom of the amino group can form a dative bond with the electron-deficient boron atom, influencing the electronic properties and steric environment of the reactive center. This guide will help you navigate the practical implications of this structural feature.

Frequently Asked Questions (FAQs)

Q1: What makes (2-((diisopropylamino)methyl)phenyl)boronic acid potentially more stable than other phenylboronic acids?

A1: The key to the enhanced stability of this compound lies in the potential for intramolecular coordination between the nitrogen of the diisopropylamino group and the boron atom. This interaction can lead to a more stable, tetracoordinate boron species, which can protect the boronic acid from common degradation pathways such as protodeboronation and oxidation.

Q2: What are the primary modes of degradation for this boronic acid?

A2: Like other boronic acids, (2-((diisopropylamino)methyl)phenyl)boronic acid is susceptible to three main degradation pathways:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be catalyzed by acid or base and is often accelerated by the presence of water.[1]

  • Oxidation: The conversion of the C-B bond to a C-O bond, typically by reaction with atmospheric oxygen or other oxidants. The use of an inert atmosphere, such as nitrogen or argon, can mitigate this.

  • Boroxine Formation: The dehydration of three boronic acid molecules to form a cyclic anhydride. This is an equilibrium process favored by anhydrous conditions. The presence of a small amount of water can shift the equilibrium back to the boronic acid.

Q3: How does the intramolecular coordination affect its reactivity in Suzuki-Miyaura coupling?

A3: The intramolecular B-N bond can lower the pKa of the boronic acid.[2] This can be advantageous as it can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle under milder basic conditions. However, excessively strong coordination could also potentially hinder the reaction by making the boron center less accessible.

Q4: What is the best way to store (2-((diisopropylamino)methyl)phenyl)boronic acid?

A4: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a refrigerator or freezer under an inert atmosphere. For solutions, freshly prepared solutions are always best. If a solution must be stored, it should be kept in a sealed vial under an inert atmosphere at low temperature. The choice of solvent for storage is critical; see the stability guide below.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Low or no yield in Suzuki-Miyaura coupling Degradation of the boronic acid prior to reaction.Assess the purity of the solid boronic acid by ¹H or ¹¹B NMR. Prepare fresh solutions of the boronic acid immediately before use.
Incomplete dissolution of the boronic acid.Choose a solvent in which the boronic acid is fully soluble. See the solubility guide below.
Inhibition of the catalyst by the amino group.The Lewis basic amino group could potentially coordinate to the palladium center. Consider using a higher catalyst loading or a different ligand.
Formation of phenol byproduct Oxidative degradation of the boronic acid.Degas all solvents thoroughly and run the reaction under a strict inert atmosphere (nitrogen or argon).
Formation of the corresponding arene (deboronated starting material) Protodeboronation of the boronic acid.Ensure the base used is not excessively strong or used in large excess. Minimize the amount of water in the reaction, unless it is a necessary component of the solvent system.
Inconsistent results between batches Variable quality or degradation of the boronic acid.Implement a quality control check on each new batch of the boronic acid using NMR or HPLC before use.

Solvent Stability Guide

The stability of (2-((diisopropylamino)methyl)phenyl)boronic acid is highly dependent on the solvent. Below is a general guide to its stability in common organic solvents.

Solvent General Stability Key Considerations
Ethers (THF, Dioxane, 2-MeTHF, DME) GoodThese are common solvents for Suzuki-Miyaura couplings.[3] Stability is generally good, but solutions should be freshly prepared and used under an inert atmosphere to prevent oxidation.
Aromatic Hydrocarbons (Toluene, Xylenes) GoodSimilar to ethers, these are suitable solvents for reactions. Anhydrous conditions can promote boroxine formation.
Amides (DMF, DMAc, NMP) ModerateWhile often used in cross-coupling reactions, these solvents can be problematic. They are hygroscopic and can contain amine impurities that may affect stability and reactivity. Use high-purity, anhydrous grades.
Alcohols (Methanol, Ethanol, Isopropanol) Moderate to PoorAlcohols can react with boronic acids to form boronate esters. This is an equilibrium process. While sometimes used as co-solvents, prolonged storage in alcoholic solutions is not recommended.
Water Poor (as a sole solvent)While aqueous bases are often used in Suzuki-Miyaura reactions, storing the boronic acid in water is not advisable due to the increased risk of protodeboronation.[4]
Halogenated Solvents (DCM, Chloroform) GoodGenerally good for short-term dissolution and analysis (e.g., NMR). Ensure the solvent is free of acidic impurities.

Experimental Protocols

Protocol 1: Qualitative Assessment of Stability by ¹H NMR

This protocol provides a quick way to assess the degradation of the boronic acid in a given solvent over time.

  • Sample Preparation:

    • Prepare a stock solution of (2-((diisopropylamino)methyl)phenyl)boronic acid in a deuterated solvent of choice (e.g., THF-d₈, DMSO-d₆) at a known concentration (e.g., 10 mg/mL).

    • Transfer an aliquot of the freshly prepared solution to an NMR tube.

  • Initial Analysis (t=0):

    • Acquire a ¹H NMR spectrum of the fresh sample. Note the characteristic peaks of the boronic acid.

  • Time-Course Monitoring:

    • Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop, or in a sealed container under nitrogen).

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Compare the spectra over time. Look for the appearance of new peaks that may indicate degradation products (e.g., the deboronated arene) and a decrease in the intensity of the starting material peaks.

Protocol 2: Quantitative Monitoring of Stability by HPLC

This protocol allows for a more precise quantification of the boronic acid concentration over time.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the boronic acid from its potential degradation products. A C18 column is often a good starting point.[5]

    • The mobile phase can be a mixture of acetonitrile and water with an acidic modifier like formic acid or a buffer.

    • Use a UV detector set to an appropriate wavelength to monitor the analytes.

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid in the solvent to be tested at a known concentration.

    • Prepare a series of calibration standards of the boronic acid in a suitable solvent (e.g., acetonitrile).

  • Time-Course Study:

    • Store the test solution under the desired conditions.

    • At specified time points, withdraw an aliquot, dilute it to fall within the calibration range, and inject it onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Quantify the concentration of the boronic acid in the test samples at each time point.

    • Plot the concentration of the boronic acid versus time to determine the rate of degradation.

Visualizing Key Concepts

Intramolecular Coordination and Equilibria

The following diagram illustrates the key equilibria involving (2-((diisopropylamino)methyl)phenyl)boronic acid in solution.

G cluster_0 In Solution cluster_1 Degradation Pathways Free Boronic Acid Free Boronic Acid Coordinated Boronic Acid Coordinated Boronic Acid Free Boronic Acid->Coordinated Boronic Acid Intramolecular Coordination Boroxine Boroxine Free Boronic Acid->Boroxine - H₂O + 2 Boronic Acid Protodeboronation Product Protodeboronation Product Free Boronic Acid->Protodeboronation Product H⁺ or OH⁻ Oxidation Product Oxidation Product Free Boronic Acid->Oxidation Product [O] Coordinated Boronic Acid->Protodeboronation Product Coordinated Boronic Acid->Oxidation Product caption Equilibria and Degradation of the Boronic Acid

Caption: Key equilibria and degradation pathways.

Troubleshooting Workflow for Failed Reactions

This workflow provides a logical sequence of steps to diagnose issues in reactions involving (2-((diisopropylamino)methyl)phenyl)boronic acid.

G start Reaction Failure (Low Yield/No Product) check_reagents 1. Verify all other reagents (halide, catalyst, base, solvent) start->check_reagents check_boronic_acid 2. Assess Boronic Acid Quality check_reagents->check_boronic_acid Other reagents OK replace_reagents Replace suspect reagents check_reagents->replace_reagents Issue found solid_ok Solid Boronic Acid OK? check_boronic_acid->solid_ok solution_prep 3. Review Solution Preparation solid_ok->solution_prep Yes re_purify Re-purify or replace boronic acid solid_ok->re_purify No fresh_solution Used freshly prepared solution? solution_prep->fresh_solution reaction_conditions 4. Evaluate Reaction Conditions fresh_solution->reaction_conditions Yes prepare_fresh Prepare fresh solution immediately before use fresh_solution->prepare_fresh No inert_atmosphere Strict inert atmosphere? reaction_conditions->inert_atmosphere optimize 5. Optimize Reaction (temperature, time, catalyst loading) inert_atmosphere->optimize Yes improve_inert_technique Improve inert atmosphere technique (degas solvents, etc.) inert_atmosphere->improve_inert_technique No success Reaction Successful optimize->success consult_literature Consult literature for similar substrates optimize->consult_literature Still fails replace_reagents->start re_purify->start prepare_fresh->start improve_inert_technique->start

Caption: Troubleshooting workflow for reactions.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Le, K. N., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 48(17), 4749-4766. [Link]

  • Li, W., Nelson, K. M., & Peng, Z. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Chemical Education, 99(12), 4038–4045. [Link]

  • Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 335-452.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 26, 2026, from [Link]

  • Yan, J., & Wang, B. (2013). Boronic Acid-Based Dynamic Covalent Chemistry. Accounts of Chemical Research, 46(11), 2535–2546.
  • Zhang, G., & Zheng, Y. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. Journal of Materials Chemistry B, 9(4), 1156-1166. [Link]

  • Cammidge, A. N., & Creton, I. (2009). Protodeboronation of Boronic Acids: A Mild and Selective Protocol. Organic Letters, 11(19), 4382–4385.
  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(2), 209–220.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Improving solubility of (2-((diisopropylamino)methyl)phenyl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-((diisopropylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of this versatile reagent in your synthetic endeavors. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges, particularly those related to solubility.

Introduction: Understanding the Unique Nature of (2-((diisopropylamino)methyl)phenyl)boronic acid

(2-((diisopropylamino)methyl)phenyl)boronic acid is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a sterically hindered diisopropylamino group ortho to the boronic acid moiety, presents both unique opportunities for molecular design and specific challenges in handling and reactivity. The key to successfully using this reagent lies in understanding its solubility profile and the strategies to modulate it within your reaction media.

A significant feature of this molecule is the potential for intramolecular coordination between the nitrogen atom of the diisopropylamino group and the boron atom of the boronic acid. This B-N coordination can influence the compound's electronic properties, stability, and, importantly, its solubility and reactivity.

Troubleshooting Guide: Addressing Solubility and Reactivity Issues

This section addresses common problems encountered during reactions involving (2-((diisopropylamino)methyl)phenyl)boronic acid, with a focus on solubility-related issues.

Problem 1: Poor or Incomplete Dissolution of the Boronic Acid in the Reaction Solvent.

Cause: The solubility of phenylboronic acids can be limited in certain organic solvents, and the bulky, lipophilic diisopropylaminomethyl group can further decrease solubility in polar solvents. In nonpolar aprotic solvents, while the organic portion of the molecule is soluble, the polar boronic acid group can lead to aggregation and poor dissolution.

Solutions:

  • Solvent Selection and Optimization:

    • Polar Aprotic Solvents: For many Suzuki-Miyaura reactions, polar aprotic solvents are a good starting point. The diisopropylamino group may enhance solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile through dipole-dipole interactions. However, complete dissolution may still be challenging.

    • Ethereal Solvents: Phenylboronic acid generally shows good solubility in ethers.[1] Solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used in Suzuki-Miyaura couplings and can be effective for this derivative as well.

    • Mixed Solvent Systems: Employing a co-solvent system can be highly effective. A common practice is to use a mixture of a nonpolar solvent (like toluene or dioxane) with a polar solvent (like ethanol or water). This can help to solubilize both the organic backbone and the polar boronic acid group.

  • Temperature: Gently warming the reaction mixture can significantly improve the solubility of the boronic acid. However, be mindful of the thermal stability of your other reagents and the potential for premature reaction or decomposition.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solids by breaking up aggregates.[2]

Problem 2: Low Reaction Yield or Stalled Reaction Despite Apparent Dissolution.

Cause: Even if the boronic acid appears to dissolve, poor solvation at the molecular level can hinder its reactivity. For Suzuki-Miyaura couplings, the boronic acid must be activated by a base to form a boronate species, which then participates in the catalytic cycle.[1] Poor solubility can impede this activation step.

Solutions:

  • Base Selection: The choice of base is critical.

    • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of cation can influence solubility and reactivity. Cesium bases are often more effective for sterically hindered substrates.

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for activating boronic acids in Suzuki couplings.

  • Aqueous Base: The addition of water to the reaction mixture can be highly beneficial. Water can help dissolve inorganic bases and facilitate the formation of the active boronate species.[3] Biphasic solvent systems, such as toluene/water or dioxane/water, are often very effective.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the boronate from the aqueous phase to the organic phase where the palladium catalyst resides, thereby accelerating the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (2-((diisopropylamino)methyl)phenyl)boronic acid in common organic solvents?

Solvent ClassExamplesExpected SolubilityRationale
Ethers THF, 1,4-DioxaneHighGood balance of polarity to solvate both the aryl ring and the boronic acid moiety.[1]
Aromatic Hydrocarbons Toluene, XyleneModerate to LowThe nonpolar solvent can solvate the aryl ring, but the polar boronic acid group limits solubility.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighThe polar nature of the solvent can interact with the boronic acid, and the diisopropylamino group may also contribute to solubility.
Alcohols Ethanol, IsopropanolModerateCan form hydrogen bonds with the boronic acid, but the bulky organic group may limit overall solubility.
Water LowThe large, nonpolar diisopropylaminomethyl group will significantly reduce aqueous solubility compared to unsubstituted phenylboronic acid.[5]

Q2: How does the intramolecular B-N coordination affect the properties of this boronic acid?

The ortho-diisopropylaminomethyl group can form a dative bond with the empty p-orbital of the boron atom. This intramolecular coordination can have several effects:

  • Stability: It can stabilize the boronic acid, potentially protecting it from degradation pathways like protodeboronation.

  • Reactivity: The coordination can decrease the Lewis acidity of the boron atom, which may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. This often necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts).

  • Solubility: The formation of this internal complex can alter the molecule's polarity and shape, which in turn affects its solubility profile. In protic media, solvent molecules can compete with the intramolecular B-N interaction, leading to a dynamic equilibrium between the coordinated and uncoordinated forms.[6]

Q3: Are there any alternatives to using the free boronic acid to improve handling and solubility?

Yes, converting the boronic acid to a boronate ester can be an effective strategy.

  • Pinacol Esters: Reaction with pinacol forms a stable, crystalline solid that is often more soluble in organic solvents than the corresponding boronic acid. The pinacol ester can be used directly in many cross-coupling reactions.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline derivatives that are compatible with a wide range of reaction conditions and can be slowly hydrolyzed to release the boronic acid in situ.

  • Diethanolamine Complexes: Boronic acids can form stable complexes with diethanolamine, which are often crystalline and easy to handle.[7] These complexes can be used directly in Suzuki-Miyaura reactions, particularly in protic solvents.

The formation of these derivatives can be a useful strategy to overcome solubility and stability issues associated with the free boronic acid.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with (2-((diisopropylamino)methyl)phenyl)boronic acid

This protocol provides a starting point for optimizing your reaction. The specific conditions may need to be adjusted based on the nature of your coupling partner.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add (2-((diisopropylamino)methyl)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition:

    • Add the chosen solvent system (e.g., toluene/ethanol/water 4:1:1).

    • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Reaction Execution:

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

A Problem: Poor Solubility of Boronic Acid B Initial Check: Is the Boronic Acid Fully Dissolved? A->B C No B->C No D Yes B->D Yes E Strategy 1: Solvent Optimization C->E F Strategy 2: Increase Temperature C->F G Strategy 3: Sonication C->G H Problem Persists: Low Reaction Yield D->H E->H F->H G->H I Strategy 4: Base Selection H->I J Strategy 5: Use of Aqueous Base / Co-solvent H->J K Strategy 6: Add Phase-Transfer Catalyst H->K L Consider Alternative Reagent Form H->L If all else fails N Successful Reaction I->N J->N K->N M Formation of Boronate Ester (Pinacol, MIDA) L->M M->N

Caption: A flowchart for systematically addressing solubility and reactivity issues.

Mechanism of Base Activation in Suzuki-Miyaura Coupling

cluster_0 Activation of Boronic Acid cluster_1 Catalytic Cycle A R-B(OH)₂ C [R-B(OH)₃]⁻ A->C + B OH⁻ B->C D Transmetalation with Pd(II) Complex C->D

Caption: The role of a base in activating the boronic acid for transmetalation.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Javed, I., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6353.
  • Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 836-851.
  • Campeau, L. C., et al. (2009). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Journal of the American Chemical Society, 131(32), 11350-11352.
  • Srimontree, W., et al. (2024).
  • Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 836-851.
  • Patel, V. R., & Agrawal, Y. K. (2011). Techniques for Improving Solubility. International Journal of Pharmaceutical Sciences and Research, 2(5), 1099.
  • Ohmura, T., & Suginome, M. (2009). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-24). John Wiley & Sons, Ltd.
  • Tveiten, K., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 184, 108821.
  • Ji, Y., et al. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions.
  • Bagade, P. V., et al. (2023). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. Journal of Drug Delivery and Therapeutics, 13(5), 1-13.
  • Calvillo, L., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Wang, B., & Li, M. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(4), 456.
  • Al-kassas, R., et al. (2023). An Approach to Enhance Drug Solubility: Design, Characterization and E. International Journal of Nanomedicine, 18, 1-18.
  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2393.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 836-851.
  • Elford, T. G., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of organic chemistry, 74(11), 4227-4233.
  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-129.
  • Majumdar, S., & Webster, R. D. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12894-12906.

Sources

Validation & Comparative

A Tale of Two Borons: A Comparative Guide to Phenylboronic Acid and (2-((diisopropylamino)methyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with elegance and efficiency.[1] First reported by Akira Suzuki in 1979, this transformation has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, which dutifully transfers its organic moiety to the palladium catalyst.[2]

While hundreds of boronic acids are now commercially available, they are not all created equal. Their performance is a delicate interplay of stability, reactivity, and steric and electronic properties. This guide provides an in-depth comparison of two archetypes: the ubiquitous, workhorse reagent, phenylboronic acid , and a highly engineered, performance-driven counterpart, (2-((diisopropylamino)methyl)phenyl)boronic acid . We will explore how the subtle addition of an ortho-coordinating group transforms a simple arylboronic acid into a powerful tool for overcoming some of the most persistent challenges in modern cross-coupling chemistry.

The Benchmark: Phenylboronic Acid

Phenylboronic acid is the quintessential arylboronic acid. It is inexpensive, readily available, and participates effectively in a vast range of Suzuki-Miyaura couplings. Its behavior in the catalytic cycle represents the canonical pathway and serves as our baseline for comparison.

Key Characteristics:

  • Broad Utility: It is a reliable coupling partner for a wide array of aryl and vinyl halides and triflates.[3]

  • Predictable Reactivity: Its performance is well-documented, making it a go-to reagent for routine biaryl syntheses.

  • Susceptibility to Protodeboronation: A significant failure mode for Suzuki couplings is the cleavage of the C–B bond by water or other protic species, especially under basic conditions at elevated temperatures. This side reaction consumes the boronic acid and reduces overall yield.

  • Steric Limitations: While effective in many contexts, its performance can diminish when coupling with highly substituted, sterically hindered aryl halides, often requiring higher catalyst loadings, more forcing conditions (temperature, time), and specialized, bulky phosphine ligands.[4]

The general mechanism involving phenylboronic acid proceeds through a well-established intermolecular transmetalation step, which is often rate-limiting. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the phenyl group to the palladium center.[5][6]

The High-Performer: (2-((diisopropylamino)methyl)phenyl)boronic Acid

The introduction of a diisopropylamino-methyl group at the ortho position is a deliberate design choice that fundamentally alters the reagent's behavior. This seemingly minor modification imparts a significant mechanistic advantage through intramolecular coordination.

The Power of Intramolecular Assistance: The key feature of this molecule is the Lewis basic nitrogen atom of the diisopropylamino group. This group is positioned perfectly to act as a "directing group" or an "internal ligand." After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the nitrogen's lone pair can coordinate to the now-electrophilic Pd(II) center.

This coordination has several profound consequences:

  • Formation of a Stable Palladacycle: The N-Pd coordination forms a stable five-membered ring intermediate. This pre-organizes the reactive components for the subsequent step.

  • Accelerated Transmetalation: By holding the boronic acid moiety in close proximity to the palladium center, the transmetalation step effectively becomes an intramolecular process. This dramatically lowers the activation energy compared to the corresponding intermolecular reaction of phenylboronic acid, leading to faster reaction rates.

  • Enhanced Stability and Efficiency: The accelerated transmetalation allows the reaction to proceed under milder conditions (lower temperatures, shorter times), which in turn minimizes competing side reactions like protodeboronation. This often allows for lower catalyst loadings.

  • Overcoming Steric Hindrance: This directing-group effect is particularly powerful in the synthesis of sterically congested biaryls, such as tetra-ortho-substituted products, which are notoriously difficult to form using conventional methods.[7][8] While direct data for the diisopropylamino-methyl group is specialized, the principle has been demonstrated with analogous ortho-coordinating groups like methoxy, which show a beneficial chelation effect.[9]

Mechanistic Comparison: A Visual Guide

The difference in the catalytic pathways is best understood visually. The standard Suzuki-Miyaura cycle relies on random collisions for the key transmetalation step, whereas the functionalized boronic acid employs a more ordered, pre-organized pathway.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Diagram 1: Canonical Suzuki-Miyaura Catalytic Cycle with Phenylboronic Acid.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar¹-Pd(II)L₂-X oxidative_addition->pd2_halide coordination Intramolecular Coordination pd2_halide->coordination chelated_pd Chelated Pd(II) Intermediate coordination->chelated_pd transmetalation Accelerated Transmetalation chelated_pd->transmetalation pd2_biaryl Ar¹-Pd(II)L-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition func_boronic_acid Ortho-Amino- Functionalized Ar²-B(OH)₂ + Base func_boronic_acid->coordination

Diagram 2: Proposed Catalytic Cycle with (2-((diisopropylamino)methyl)phenyl)boronic Acid.

Performance Data: A Head-to-Head Comparison

Direct, side-by-side comparative data under identical conditions is scarce in the literature. However, by compiling representative examples, we can illustrate the distinct advantages of each reagent. The following table contrasts a standard coupling using phenylboronic acid with a challenging, sterically hindered coupling where an ortho-coordinating boronic acid derivative excels.

ParameterPhenylboronic Acid (Standard Coupling)(2-((dialkylamino)methyl)phenyl)boronic Acid Derivative (Challenging Coupling)
Boronic Acid Phenylboronic acid2-(N,N-Dimethylaminomethyl)phenylboronic acid N-oxide
Aryl Halide Partner 4-Iodoanisole2-Bromo-1,3-dimethylbenzene
Product 4-Methoxybiphenyl2',6'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde (after oxidation)
Catalyst / Ligand Pd/C (1.4 mol%)Pd(OAc)₂ (5 mol%) / BIPHEP (5.5 mol%) + CuCl (20 mol%)
Base K₂CO₃N/A (using pre-formed aryltriolborate)
Solvent DMFDMF
Temp. (°C) Reflux (Microwave)80
Time (h) 0.2514
Yield (%) 92%85%
Reference [10][7]

Analysis of Experimental Data:

  • Phenylboronic acid provides an excellent yield in a very short reaction time for a standard, non-hindered coupling partner like 4-iodoanisole.[10] This highlights its efficiency for straightforward applications.

  • The ortho-amino functionalized boronic acid derivative is employed to successfully synthesize a tetra-ortho-substituted biaryl, a significantly more demanding transformation.[7] While the conditions are more complex (requiring a copper co-catalyst and conversion to a triolborate salt to avoid a strong base), achieving an 85% yield in such a sterically hindered system is remarkable and would likely fail or give poor yields with unsubstituted phenylboronic acid under similar conditions.[7]

Experimental Protocols: A Practical Guide

The following protocols are representative of typical applications for each boronic acid. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Protocol 1: Standard Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a procedure for the coupling of an aryl chloride, demonstrating a common application.

Reaction: 4-Chloroanisole with Phenylboronic acid

  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), the ligand SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes.

  • Reagent Addition: Add 4-chloroanisole (62 µL, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and dioxane (1.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC/MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

(Note: This is a representative protocol. For the specific coupling of 6-chloroindole with phenylboronic acid, a 97% yield was achieved under similar conditions.[11])

Protocol 2: Coupling of a Sterically Hindered Aryl Bromide with an Ortho-Functionalized Boronic Acid Derivative

This protocol is based on the synthesis of tetra-ortho-substituted biaryls using aryltriolborates, which are readily prepared from the corresponding boronic acids to enhance stability and reactivity, especially in base-free conditions.[7]

Reaction: 2,6-Disubstituted bromoarene with Potassium (2,6-dimethylphenyl)triolborate

  • Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), the ligand BIPHEP (14.4 mg, 0.0275 mmol, 5.5 mol%), and CuCl (10 mg, 0.1 mmol, 20 mol%).

  • Inert Atmosphere: Seal the tube and thoroughly purge with argon.

  • Reagent Addition: Add the 2,6-disubstituted bromoarene (0.5 mmol), the potassium (ortho-substituted-aryl)triolborate salt (0.75 mmol), and anhydrous DMF (3 mL) under an argon atmosphere.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 14 hours.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

(This protocol demonstrates the specialized conditions often required for challenging couplings where ortho-functionalized boronic acids or their derivatives are most valuable.[7])

Conclusion and Recommendations

The choice between phenylboronic acid and (2-((diisopropylamino)methyl)phenyl)boronic acid is a classic case of selecting the right tool for the job.

  • Choose Phenylboronic Acid for:

    • Routine, non-sterically hindered Suzuki-Miyaura couplings.

    • Cost-sensitive, large-scale syntheses where reaction optimization is feasible.

    • Applications where high catalyst loadings and temperatures are acceptable.

  • Choose (2-((diisopropylamino)methyl)phenyl)boronic Acid (or similar ortho-amino functionalized analogs) for:

    • Challenging Couplings: Synthesizing sterically congested biaryls, particularly those with multiple ortho-substituents.

    • Mild Conditions: When functional groups sensitive to high temperatures or strong bases are present.

    • High Efficiency: When aiming to reduce catalyst loading and minimize side reactions like protodeboronation.

The ortho-diisopropylamino-methyl group is not merely a substituent; it is a built-in catalytic promoter. By leveraging the principles of intramolecular coordination, this advanced reagent provides a powerful solution for overcoming the inherent limitations of simpler boronic acids, enabling the synthesis of complex molecular architectures that are crucial for next-generation drug discovery and materials science.

References

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Daugulis, O., et al. (2011). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Available at: [Link]

  • Bellina, F., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. Available at: [Link]

  • Li, G-Q., et al. (2011). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Maseras, F., et al. (2006). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]

  • Chan, K-S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. Available at: [Link]

  • Chan, K-S., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. Available at: [Link]

  • Chtita, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • de Moura, N. F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of tetra-ortho-substituted biaryls. Available at: [Link]

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A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Complex Biaryls

The biaryl motif is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent method for constructing the pivotal C(aryl)-C(aryl) bond, lauded for its functional group tolerance and generally mild conditions.

Reagents such as (2-((diisopropylamino)methyl)phenyl)boronic acid are specifically designed to tackle a common synthetic challenge: the construction of sterically hindered, ortho-substituted biaryls. The ortho-directing diisopropylamino-methyl group facilitates the initial borylation, but the steric bulk it imparts presents a significant hurdle in the subsequent coupling step. Furthermore, boronic acids, while immensely useful, can suffer from drawbacks including instability, a propensity for protodeboronation, and difficulties in purification.

This guide provides an in-depth comparison of viable alternative reagents to (2-((diisopropylamino)methyl)phenyl)boronic acid and its analogs. We will move beyond a simple listing of alternatives to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize the synthesis of complex biaryl compounds.

The Challenge with Conventional Boronic Acids

The primary driver for seeking alternatives stems from the inherent chemical nature of boronic acids. Their reactivity is a double-edged sword; while necessary for the catalytic cycle, it also opens pathways to decomposition, particularly for sterically hindered or electronically challenging substrates.

G cluster_0 Challenges with Boronic Acids BoronicAcid Aryl Boronic Acid R-B(OH)₂ Desired Suzuki-Miyaura Coupling BoronicAcid->Desired Productive Pathway Undesired1 Protodeboronation (loss of Boron) BoronicAcid->Undesired1 Decomposition Pathway Undesired2 Homocoupling (Trimerization) BoronicAcid->Undesired2 Side-Reaction Pathway

Caption: Competing reaction pathways for aryl boronic acids.

A Comparative Analysis of Modern Alternatives

To address the limitations of traditional boronic acids, several classes of reagents have emerged, offering enhanced stability, unique reactivity profiles, and improved handling characteristics. We will evaluate the most prominent alternatives: Potassium Organotrifluoroborates, MIDA Boronates, Organosilanols, and Organostannanes.

Potassium Organotrifluoroborates (KATs)

Potassium organotrifluoroborate salts (R-BF₃K) are highly stable, crystalline solids that serve as robust surrogates for boronic acids.[1] Their enhanced stability is attributed to the formation of a tetracoordinate boron center, which is less susceptible to protodeboronation and oxidation compared to the trigonal boronic acid.

  • Mechanism & Activation: In the Suzuki-Miyaura reaction, the R-BF₃K salt is believed to undergo slow hydrolysis under basic conditions to release the corresponding boronic acid or a related boronate species in situ. This slow release maintains a low concentration of the active boron species, minimizing side reactions. The transmetalation step then proceeds as in a typical Suzuki-Miyaura cycle.

  • Expertise & Experience: The primary advantage of KATs is their exceptional bench-top stability.[2] They are generally air- and moisture-stable solids that can be purified by recrystallization and stored for extended periods without degradation.[3] This contrasts sharply with many boronic acids which require storage under inert atmospheres. Their use is particularly beneficial in multi-step syntheses where an early-stage intermediate containing the boron moiety needs to withstand various reaction conditions.

  • Advantages:

    • Excellent air and moisture stability.[1][2]

    • Crystalline, free-flowing solids, making handling and weighing precise.

    • Reduced rates of protodeboronation and homocoupling.

    • Good functional group compatibility.[3]

  • Limitations:

    • Often require more forcing conditions (higher temperatures) to drive the reaction compared to the corresponding boronic acids.

    • The in situ generation of fluoride ions can sometimes interfere with sensitive substrates or catalysts.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of exceptionally stable, protected boronic acids. The N-methyliminodiacetic acid (MIDA) ligand forms a bicyclic structure around the boron atom, rendering it inert to a wide range of reaction conditions, including silica gel chromatography.[4]

  • Mechanism & Activation: MIDA boronates remain intact under standard Suzuki-Miyaura coupling conditions.[4] They require a dedicated deprotection step, typically using a mild aqueous base (e.g., NaOH or K₂CO₃), to slowly release the free boronic acid, which then enters the catalytic cycle.[5] This "slow-release" mechanism is a key feature, particularly for coupling notoriously unstable heteroaromatic boronic acids.

  • Expertise & Experience: MIDA boronates have revolutionized iterative cross-coupling strategies. Because they are stable to chromatography, a chemist can synthesize a complex molecule containing a MIDA boronate, purify it, and then perform a subsequent cross-coupling at that site. This is often impossible with boronic acids. While the steric bulk of the MIDA group can be substantial, it has been shown to be effective in the synthesis of complex molecules.[6]

  • Advantages:

    • Unparalleled stability to air, moisture, and chromatography.[4]

    • Enables iterative cross-coupling strategies.

    • Slow-release of boronic acid minimizes side reactions.[5]

    • Crystalline and easy to handle.

  • Limitations:

    • Requires a specific deprotection step, adding a variable to the reaction optimization.

    • The steric bulk of the MIDA group may hinder coupling in extremely congested systems.[6]

    • The synthesis of the MIDA boronate itself adds an extra step to the overall sequence.

Organosilicon Reagents (Organosilanols)

Palladium-catalyzed cross-coupling of organosilicon compounds (the Hiyama coupling) has emerged as a cost-effective and low-toxicity alternative. Organosilanols (R-Si(OH)R'₂) are particularly attractive as they can be activated for transmetalation without the need for fluoride sources, which can be detrimental.[7][8]

  • Mechanism & Activation: The key step is the activation of the C-Si bond. While traditional Hiyama couplings use a fluoride activator (e.g., TBAF), modern protocols utilize organosilanols or their corresponding silanolates.[7] In the presence of a Brønsted base, the silanol is converted to a more nucleophilic silanolate, which can then transmetalate to the palladium center.

  • Expertise & Experience: The "fluoride-free" Hiyama coupling is a significant process improvement. From a practical standpoint, it avoids the often-hygroscopic and difficult-to-handle fluoride salts. The byproducts of the reaction are siloxanes, which are generally considered environmentally benign. This makes the Hiyama coupling a "greener" alternative. These reagents have proven effective in coupling with aryl chlorides, which are often challenging substrates for boronic acids.[9]

  • Advantages:

    • Low cost and low toxicity of silicon reagents.[7]

    • Fluoride-free activation protocols are available and operationally simple.[8]

    • Byproducts are environmentally benign.

    • Effective for coupling with aryl chlorides.

  • Limitations:

    • The scope of commercially available organosilanols is less extensive than that of boronic acids.

    • Reaction optimization can be more complex, with the choice of base and solvent being critical.[10]

Organotin Reagents (Organostannanes)

The Stille coupling, which utilizes organostannanes (R-SnR'₃), is one of the oldest and most reliable cross-coupling methods. Its primary advantage is its remarkable tolerance for a wide array of functional groups.

  • Mechanism & Activation: The transmetalation step in the Stille coupling does not require a base or other activator. The organostannane reacts directly with the Pd(II) intermediate. The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl > alkyl.

  • Expertise & Experience: The defining characteristic of the Stille coupling is its predictability and broad functional group tolerance.[11] Because it requires no external activators, it can be used on substrates with base-sensitive or acid-sensitive groups where a Suzuki-Miyaura coupling might fail. However, this advantage is almost always overshadowed by the severe toxicity of organotin compounds and their byproducts.[12] In an industrial or pharmaceutical setting, the need for stringent purification procedures to remove tin residues often makes this method a last resort.

  • Advantages:

    • Extremely broad functional group tolerance.[11]

    • No need for a base or activator.

    • Reagents are generally stable to air and moisture.[13]

  • Limitations:

    • High toxicity of organotin reagents and byproducts is a major drawback.

    • Stoichiometric tin byproducts can be difficult to remove from the reaction product.

    • Aryl-aryl couplings can sometimes be sluggish compared to Suzuki-Miyaura reactions.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the typical performance of these reagents in the synthesis of a sterically hindered biaryl, such as 2,6-dimethyl-2'-substituted biphenyl. Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.

Reagent ClassCoupling PartnerTypical Catalyst SystemBase/ActivatorTemp (°C)Yield (%)Key Advantage
Boronic Acid Aryl BromidePd(OAc)₂ / SPhosK₃PO₄80-11060-95%High reactivity, wide availability
K-Trifluoroborate Aryl BromidePd(OAc)₂ / PPh₃K₂CO₃100-12065-90%Exceptional bench stability[2]
MIDA Boronate Aryl IodidePd₂(dba)₃ / SPhosK₃PO₄ (aq)80-10070-95%Stability to chromatography[4]
Organosilanol Aryl ChloridePd(OAc)₂ / RuPhosCs₂CO₃100-11060-85%Low toxicity, "green" byproducts[8]
Organostannane Aryl IodidePd(PPh₃)₄None90-11075-98%Unmatched functional group tolerance[11]

Decision Workflow for Reagent Selection

Choosing the optimal reagent requires a logical assessment of the synthetic goals and substrate properties. The following workflow can guide this decision-making process.

Caption: A decision-making guide for selecting a biaryl coupling reagent.

Experimental Protocols

The following protocols are representative examples for the synthesis of a model biaryl compound, 2-(naphthalen-1-yl)aniline, using alternative reagents.

Protocol 1: Biaryl Synthesis using a Potassium Aryltrifluoroborate

This protocol is adapted from methodologies described for Suzuki-Miyaura couplings of KATs.[2]

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add potassium (2-aminophenyl)trifluoroborate (1.0 mmol, 1.0 equiv), 1-bromonaphthalene (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add toluene (5 mL) and an aqueous solution of K₂CO₃ (2 M, 2.0 mL, 4.0 mmol).

  • Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Biaryl Synthesis using a MIDA Boronate

This protocol demonstrates the "slow-release" coupling characteristic of MIDA boronates.[5]

  • Reagent Preparation: To a vial, add 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline MIDA boronate (1.0 mmol, 1.0 equiv), 1-iodonaphthalene (1.05 mmol, 1.05 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.036 mmol, 3.6 mol%).

  • Solvent and Base Addition: Add THF (8 mL) and a 3 M aqueous solution of K₃PO₄ (2 mL, 6.0 mmol).

  • Reaction: The vial is sealed and the biphasic mixture is heated to 80 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ethyl acetate (25 mL) and water (15 mL). The layers are separated.

  • Purification: The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the product.

Conclusion and Future Outlook

While (2-((diisopropylamino)methyl)phenyl)boronic acid and its analogs remain powerful tools, the landscape of biaryl synthesis has evolved significantly. The choice of reagent is no longer a default but a strategic decision based on stability, reactivity, scalability, and safety. Potassium organotrifluoroborates and MIDA boronates offer superior stability and handling, making them ideal for complex, multi-step syntheses. Organosilanols are paving the way for more environmentally benign processes, a critical consideration in both academic and industrial research.

As the demand for increasingly complex molecular architectures grows, the development of novel, robust, and sustainable methods for biaryl construction will continue to be a central theme in organic synthesis. The alternatives presented here represent the forefront of this effort, providing researchers with a versatile and powerful toolkit to overcome the challenges associated with synthesizing the next generation of functional molecules.

References

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  • S. M. A. U. Huda, et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J IRAN CHEM SOC, 19, 2361–2373. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-222. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 42(10), 1523-1535. [Link]

  • Navarro, O., et al. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Iovu, M. C., et al. (2018). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 51(17), 6697-6705. [Link]

  • Zhang, P., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 45(7), 641-644. [Link]

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  • Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092-1095. [Link]

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A Comparative Guide to HPLC Analysis of Suzuki Coupling Products from (2-((diisopropylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Suzuki coupling reaction mixtures involving the sterically hindered and basic reactant, (2-((diisopropylamino)methyl)phenyl)boronic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the fundamental principles behind method development, ensuring robust, accurate, and reproducible results.

The Analytical Challenge: More Than a Simple Separation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3][4] However, monitoring these reactions and quantifying the product purity presents significant analytical hurdles, especially when dealing with structurally complex starting materials.

The reactant (2-((diisopropylamino)methyl)phenyl)boronic acid introduces three primary analytical challenges for reversed-phase HPLC:

  • The Basic Tertiary Amine: The diisopropylamino group is a bulky, basic moiety. In typical acidic-to-neutral mobile phases, this amine becomes protonated, leading to strong ionic interactions with residual silanol groups on standard silica-based stationary phases. This interaction is a primary cause of severe peak tailing, which compromises resolution and accuracy.[5]

  • The Polar Boronic Acid Group: Boronic acids are polar and can be prone to degradation, such as protodeboronation, particularly under harsh pH conditions.[6][7] Their polarity can also lead to poor retention on traditional reversed-phase columns.[8][9]

  • Complex Reaction Mixture: A successful HPLC method must resolve the starting boronic acid, the aryl halide coupling partner, the desired biaryl product, the palladium catalyst, ligands, and various byproducts. Common byproducts include homocoupling products (from either starting material) and the protodeboronation product of the starting boronic acid.[10]

This guide will compare and contrast different HPLC approaches to overcome these specific challenges, providing a clear path to a validated analytical method.

Comparative Analysis of HPLC Methodologies

The success of this separation hinges on the strategic selection of both the stationary phase and the mobile phase to mitigate the undesirable interactions caused by the analyte's structure.[11]

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorse of reversed-phase chromatography, they are often ill-suited for basic compounds like our target analyte without significant mobile phase optimization.[12]

G cluster_0 Analyte Properties cluster_1 Stationary Phase Options Analyte Target Analyte (Basic Amine + Polar Boronic Acid) C18 Standard C18 Analyte->C18 Strong Silanol Interaction (Severe Tailing) EndCapped End-Capped C18 Analyte->EndCapped Reduced Silanol Interaction (Moderate Tailing) PolarEmbed Polar-Embedded (e.g., Amide, Carbamate) Analyte->PolarEmbed Shielded Silanols (Improved Peak Shape) HighpH High pH Stable (e.g., Hybrid Silica) Analyte->HighpH Designed for Basic Analytes (Excellent Peak Shape)

Table 1: Comparison of Stationary Phases

Stationary Phase TypePrinciple of OperationAdvantages for This AnalysisDisadvantages for This Analysis
Standard C18 Hydrophobic interactions.Widely available, low cost.Prone to severe peak tailing for basic compounds due to exposed silanol groups.[13]
High-Density/End-Capped C18 Hydrophobic interactions with reduced silanol activity.Better peak shape than standard C18.May still exhibit tailing with strongly basic amines; performance can degrade over time.
Polar-Embedded Group Mixed-mode retention (hydrophobic & polar). The embedded polar group (e.g., amide) shields residual silanols.Significantly improved peak shape for bases.[14] Can offer alternative selectivity.May have different retention characteristics; might be less stable at pH extremes.
Hybrid/High-pH Stable Utilizes hybrid organic/inorganic silica particles stable across a wide pH range (e.g., pH 2-12).Highly Recommended. Enables the use of high pH mobile phases, which is the most effective way to eliminate peak tailing for basic compounds.[15]Higher cost; requires a pH-stable HPLC system.
Mobile Phase Optimization: The Key to Control

For ionizable compounds, mobile phase pH is the most powerful tool for manipulating retention and peak shape.[16][17][18][19]

Table 2: Comparison of Mobile Phase Strategies

Mobile Phase pH StrategyMechanismAdvantagesDisadvantages & Causality
Low pH (e.g., 2.5-3.5) with 0.1% TFA or Formic AcidIon Suppression of Silanols. The analyte is fully protonated (charged), but the acidic mobile phase neutralizes the silica surface's silanol groups (Si-OH), reducing ionic interaction.Simple to prepare; compatible with most silica columns.Often provides only partial improvement; peak tailing can persist.[5] TFA can cause ion suppression in MS detection.
Mid pH (e.g., 6-8) with Buffers like Ammonium AcetateOperating in the analyte's pKa range.Can be MS-friendly.Not Recommended. The analyte exists in both protonated and neutral forms, leading to broad or split peaks. This pH range is the least robust.[18]
High pH (e.g., 9-11) with Buffers like Ammonium BicarbonateIon Suppression of Analyte. The high pH deprotonates the tertiary amine (R-N(iPr)₂), making it neutral. This eliminates the primary cause of ionic interaction with the column.[15]Most effective for eliminating peak tailing. [20] Produces sharp, symmetrical peaks and improves retention.Requires a high-pH stable column. The silica backbone of standard columns will dissolve at high pH.[16]

Recommended Experimental Protocol & Workflow

Based on the comparative analysis, a method utilizing a high-pH stable column with a high-pH mobile phase is the most robust and scientifically sound approach for this specific analytical challenge.

HPLC System and Conditions
  • HPLC System: An HPLC or UHPLC system with a binary or quaternary pump and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-pH stable reversed-phase column.

    • Example 1: Waters XBridge C18 or XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)

    • Example 2: Agilent ZORBAX Extend-C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes (This is a starting point and should be optimized).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: DAD at 254 nm (scan from 210-400 nm to check for peak purity).

  • Injection Volume: 2 µL

Sample Preparation
  • Accurately weigh ~1 mg of the crude reaction mixture into a 1.5 mL HPLC vial.

  • Add 1.0 mL of a 50:50 Acetonitrile/Water mixture as the diluent.

  • Vortex until fully dissolved.

  • Rationale: Using a diluent that matches the initial mobile phase composition helps prevent peak distortion caused by solvent mismatch.[21]

Self-Validating System: System Suitability Test (SST)

Before analyzing samples, perform at least five replicate injections of a standard mixture containing the starting boronic acid and the expected product. The system is deemed suitable if it meets the following criteria:

  • Tailing Factor: < 1.5 for all key peaks.

  • Resolution: > 2.0 between the product and the closest eluting impurity.

  • Reproducibility (RSD): < 2.0% for the peak areas of the main components.

Causality: The SST ensures that the chromatographic system is performing correctly on a given day before any experimental samples are analyzed, providing confidence in the generated data. A tailing factor > 2 can significantly impact the accuracy of peak integration.

Data Interpretation and Expected Results

With the recommended method, you should expect to see a clear separation of all key components.

  • Elution Order: Generally, in reversed-phase chromatography, the most polar compounds elute first. The expected elution order would be:

    • (2-((diisopropylamino)methyl)phenyl)boronic acid (starting material)

    • Aryl Halide (starting material - depending on its polarity)

    • Suzuki Coupling Product (the desired biaryl product)

    • Homocoupling byproducts (often more non-polar than the product)

  • Peak Identification: Confirm peak identities by injecting pure standards of the starting materials and the isolated product. For unknown impurities, LC-MS analysis using a compatible mobile phase (e.g., with ammonium acetate instead of bicarbonate) would be necessary for structural elucidation.

Conclusion

While a standard C18 column with an acidic mobile phase may seem like a straightforward starting point, it fails to address the fundamental chemical properties of (2-((diisopropylamino)methyl)phenyl)boronic acid and its Suzuki coupling products. The basic tertiary amine necessitates a more tailored approach. By selecting a modern, pH-stable stationary phase and leveraging a high-pH mobile phase, analysts can effectively neutralize the basic analyte, eliminate deleterious silanol interactions, and achieve sharp, symmetrical peaks. This strategy provides the most robust, reproducible, and accurate method for the analysis of this challenging class of compounds, forming a solid foundation for reaction monitoring, purity assessment, and quality control in a drug development setting.

References

  • ResearchGate. (2025).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chromatography Today. (n.d.).
  • Moravek, Inc. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Guide. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemical Science (RSC Publishing). (n.d.).
  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Veeprho. (2025).
  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Agilent. (n.d.).
  • Phenomenex. (n.d.). HPLC Method Development.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of boronic acids and their derivatives is a critical aspect of process development, quality control, and regulatory compliance. These versatile compounds, pivotal in synthetic chemistry—most notably in Suzuki-Miyaura coupling reactions—can also be potential mutagenic impurities, necessitating their precise monitoring at trace levels.[1] This guide provides an in-depth comparison of analytical methodologies for boronic acid quantification, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and robust, reproducible results.

The validation of an analytical procedure is paramount, as it provides documented evidence that the method is suitable for its intended purpose.[2][3] This principle, championed by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), underpins the trustworthiness of any quantitative data generated.[2][4][5][6]

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for boronic acid quantification hinges on several factors: the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the most prevalent methods, highlighting their inherent strengths and weaknesses.

Analytical Technique Principle Advantages Disadvantages Typical Applications
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Widely available, robust, cost-effective, suitable for a broad range of boronic acids.Moderate sensitivity, potential for on-column hydrolysis, may require derivatization for compounds lacking a chromophore.[7]Assay of bulk boronic acids, reaction monitoring, purity analysis.[8]
LC-MS/MS Separation by HPLC coupled with mass spectrometry for highly specific detection.High sensitivity and selectivity, capable of quantifying trace levels of impurities.[8][9]Higher cost and complexity, potential for ion suppression from matrix components.Quantification of genotoxic impurities, metabolite identification.[9]
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile boronic acids or their derivatives, high sensitivity.[1]Often requires derivatization to increase volatility and stability, potential for sample degradation at high temperatures.[1][10][11]Analysis of small, volatile boronic acids and their esters.[1][12]
ICP-MS Atomization and ionization of the sample to measure the total boron content at the elemental level.Extremely high sensitivity for total boron, matrix-tolerant.[13]Does not provide information on the specific boronic acid species present, destructive technique.[1][14]Quantification of total boron content in drug substances and materials.[1][13]
¹¹B NMR Spectroscopy Exploits the magnetic properties of the ¹¹B nucleus to provide structural and quantitative information.Non-destructive, provides structural information, can distinguish between different boron species (sp² vs. sp³).[15][16]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Structural elucidation, in-situ reaction monitoring, quantification in simple matrices.[15][17][18]
UV-Vis Spectrophotometry Measures the absorbance of a colored complex formed between the boronic acid and a chromogenic agent.Simple, rapid, and inexpensive.Lower specificity, susceptible to interference from other compounds that can form colored complexes.[19][20]Rapid screening, determination of total boronic acid content in less complex samples.[21][22]

Deep Dive: Performance Characteristics of Key Methods

A rigorous method validation assesses several key performance characteristics as stipulated by ICH guidelines.[4][23] The following table summarizes typical performance data synthesized from various studies to provide a comparative snapshot.

Performance Parameter HPLC-UV LC-MS/MS (derivatized) GC-MS (derivatized) ¹¹B qNMR ICP-MS
Linearity (R²) >0.98[8]>0.99>0.99>0.99[17]>0.999
Accuracy (% Recovery) 97.1 - 105.7%[8]Typically 90-110%[9]Typically 85-115%93.6 - 106.2%[17]95-105%[13]
Precision (%RSD) <2.0%[8]<15% at LLOQ<15% at LLOQ0.7 - 2.0%[17]<5%
LOD ~0.1 µg[8]Low ppm levels[9]~2.5 ppm[1]0.02% w/w[17]~0.4 µg/L[13]
LOQ ~1.0 µg[8]Low ppm levels[9]<32 ppm[1]0.04% w/w[17]~1.0 µg/L

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for two commonly employed techniques: a robust HPLC-UV method for routine analysis and a sensitive GC-MS method for trace-level impurity quantification.

Protocol 1: Reversed-Phase HPLC-UV for Phenylboronic Acid Quantification

This protocol is designed for the routine quantification of an aromatic boronic acid, such as phenylboronic acid, in a drug substance intermediate. The choice of a C18 column and an acidic mobile phase is crucial to ensure good peak shape and minimize on-column degradation.[8]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standard & Sample S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Equilibrate HPLC System with Mobile Phase S4->H1 H2 Inject Standard Solutions (for Calibration Curve) H1->H2 H3 Inject Sample Solutions H1->H3 H4 Acquire Chromatographic Data H3->H4 D1 Integrate Peak Areas H4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration of Boronic Acid in Sample D2->D3

Caption: Workflow for Boronic Acid Quantification by HPLC-UV.

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 10 mM ammonium acetate in water and acetonitrile.[8] The exact ratio will depend on the specific boronic acid and should be optimized to achieve adequate retention and separation.

  • Standard Preparation: Accurately weigh a suitable amount of the boronic acid reference standard and dissolve it in the diluent (typically a mixture of acetonitrile and water) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.[23]

  • Sample Preparation: Accurately weigh the sample containing the boronic acid and dissolve it in the same diluent as the standards to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a common choice.[8]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

    • Detection: UV detection at a wavelength where the boronic acid has maximum absorbance (e.g., 254 nm for aromatic boronic acids).

  • Validation Parameters to Assess:

    • Specificity: Inject the diluent, a placebo (if applicable), and the sample to ensure no interfering peaks at the retention time of the boronic acid.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.99.[23]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the boronic acid at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 98-102%.[4]

    • Precision: Assess repeatability by injecting the same standard solution multiple times (n=6) and intermediate precision by having a different analyst perform the analysis on a different day. The relative standard deviation (RSD) should be ≤ 2%.[8]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS for Trace-Level Quantification of Tetrahydroxydiboron (BBA)

This protocol is tailored for the quantification of a small, non-volatile boronic acid like tetrahydroxydiboron (BBA), which is a potential mutagenic impurity.[1] Derivatization is a critical step to make the analyte volatile and amenable to GC analysis.[1][11]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Weigh Standard & Sample P2 Dissolve in Solvent P1->P2 P3 Add Derivatizing Agent (e.g., Triethanolamine) P2->P3 P4 Incubate to Complete Reaction P3->P4 G1 Equilibrate GC-MS System P4->G1 G2 Inject Derivatized Standard (for Calibration) G1->G2 G3 Inject Derivatized Sample G1->G3 G4 Acquire Data in SIM Mode G3->G4 A1 Integrate Ion Chromatogram Peaks G4->A1 A2 Generate Calibration Curve A1->A2 A3 Calculate Concentration of BBA in Sample A2->A3

Caption: Workflow for Derivatization and GC-MS Analysis of BBA.

Methodology:

  • Derivatization Agent: Triethanolamine is an effective derivatizing agent for boric acid and its simple derivatives, forming a volatile borate ester.[12]

  • Standard Preparation: Prepare a stock solution of BBA reference standard in a suitable solvent. Create calibration standards by diluting the stock solution and adding the derivatizing agent to each standard.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent and add the derivatizing agent. An internal standard can be added to both standards and samples to improve accuracy.[1]

  • GC-MS Conditions:

    • Column: A low-polarity column, such as a DB-5, is often suitable.[10]

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: An optimized temperature ramp is crucial for separating the derivatized analyte from other matrix components.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions of the derivatized BBA.[12]

  • Validation Parameters to Assess:

    • Specificity: Analyze a derivatized blank and placebo to ensure no interfering peaks at the retention time and m/z of the derivatized BBA.

    • Linearity, Accuracy, and Precision: Follow similar procedures as for the HPLC-UV method, ensuring that the derivatization reaction is reproducible.

    • LOD and LOQ: These are critical for impurity methods and must be low enough to meet regulatory requirements (e.g., below the Threshold of Toxicological Concern for mutagenic impurities).[1] For BBA, detection down to levels below 32 ppm has been reported.[1]

Conclusion: Ensuring Data Integrity through Rigorous Validation

The reliable quantification of boronic acids is a non-negotiable aspect of pharmaceutical development and manufacturing. A thorough understanding of the available analytical techniques and their respective strengths and limitations is essential for selecting the most appropriate method. This guide provides a framework for comparing these methods and implementing robust, validated analytical procedures. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and scientists can ensure the accuracy and reliability of their data, ultimately contributing to the development of safe and effective medicines.

References

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  • Wilson, C. M., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Galiano-Barajas, I., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]

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  • Agilent. (n.d.). Ultratrace Boron Analysis Using the 8900 ICP-QQQ and I-AS with Custom Rinse. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddy, P. R., et al. (2019). A Review on Analytical Methods for the Determination of Bortezomib. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Wu, W., et al. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • Amissah, F., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLoS Neglected Tropical Diseases. [Link]

  • ResearchGate. (n.d.). ICP-MS Determination of Trace Amounts of Boron in High-purity Quartz. [Link]

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  • Hudson, F. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with (2-((diisopropylamino)methyl)phenyl)boronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] The reaction's versatility is, however, often tested by substrates with significant steric bulk or complex functional groups. This guide provides an in-depth technical comparison of the kinetic profile of Suzuki coupling with (2-((diisopropylamino)methyl)phenyl)boronic acid against less sterically hindered alternatives. We will explore the causal relationships behind experimental design, present detailed protocols for kinetic analysis, and interpret the resulting data to provide a comprehensive understanding of this challenging yet crucial transformation.

The ortho-diisopropylaminomethyl group in the target boronic acid introduces a unique combination of steric hindrance and potential electronic effects, making its kinetic behavior particularly intriguing. Understanding the impact of this substituent on the reaction rate and mechanism is paramount for optimizing reaction conditions and achieving desired outcomes in complex molecule synthesis.

Experimental Design: A Framework for Comparative Kinetic Analysis

To objectively compare the reactivity of (2-((diisopropylamino)methyl)phenyl)boronic acid, a rigorous kinetic study is essential. The following experimental design is structured to provide a clear and self-validating comparison with two benchmark boronic acids: phenylboronic acid (unsubstituted) and 2-methylphenylboronic acid (a sterically hindered analogue without the amino group).

Selection of Reaction Partners and Conditions

The choice of the aryl halide coupling partner is critical. A moderately reactive partner, such as 4-bromoanisole, is ideal as it allows for convenient monitoring of the reaction progress without being excessively fast or slow. The palladium source and ligand are also of paramount importance, especially when dealing with sterically demanding substrates.[2] A catalyst system known for its efficacy in challenging couplings, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos, is a suitable choice.[2] The base plays a crucial role in activating the boronic acid for transmetalation, and a moderately strong base like K₃PO₄ is often effective.[2]

In-Situ Monitoring: Capturing the Reaction in Real-Time

To obtain high-quality kinetic data, in-situ monitoring is the preferred method.[3] Proton NMR spectroscopy offers a powerful, non-invasive technique to track the concentrations of reactants and products over time.[4] By integrating the signals corresponding to a unique proton on the product and the starting aryl halide, a reaction profile can be constructed.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep1 Prepare stock solutions of: - Aryl halide - Boronic acids - Palladium precatalyst - Ligand - Base prep2 Assemble reaction vessel (e.g., NMR tube with septum cap) prep1->prep2 prep3 Add solvent and internal standard prep2->prep3 react1 Equilibrate reaction mixture to desired temperature in NMR spectrometer prep3->react1 react2 Inject palladium precatalyst and ligand to initiate the reaction react1->react2 react3 Acquire spectra at regular time intervals react2->react3 analysis1 Integrate key signals in each spectrum react3->analysis1 analysis2 Calculate reactant and product concentrations analysis1->analysis2 analysis3 Plot concentration vs. time analysis2->analysis3 analysis4 Determine initial rates and rate constants analysis3->analysis4

Caption: Experimental workflow for the kinetic analysis of Suzuki coupling reactions.

Detailed Experimental Protocol

This protocol outlines the steps for a comparative kinetic study using in-situ ¹H NMR spectroscopy.

Materials:

  • (2-((diisopropylamino)methyl)phenyl)boronic acid

  • Phenylboronic acid

  • 2-Methylphenylboronic acid

  • 4-Bromoanisole

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (potassium phosphate)

  • Dioxane-d₈ (deuterated solvent)

  • 1,3,5-Trimethoxybenzene (internal standard)

  • NMR tubes with septum caps

  • Gas-tight syringes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 4-bromoanisole, each boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in dioxane-d₈.

  • Reaction Setup: In an NMR tube, combine the stock solutions of 4-bromoanisole, the chosen boronic acid, K₃PO₄, and the internal standard.

  • Initiation and Monitoring: Place the NMR tube in the spectrometer, allow it to equilibrate to the desired temperature (e.g., 80 °C), and acquire an initial spectrum. To initiate the reaction, inject the premixed Pd(OAc)₂ and SPhos stock solution through the septum cap. Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.

  • Data Processing: Process the acquired spectra. For each time point, integrate the signal corresponding to a unique proton of the product and a unique proton of the starting 4-bromoanisole relative to the integral of the internal standard.

  • Kinetic Analysis: Convert the integral values to concentrations. Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis, such as plotting the natural logarithm of the reactant concentration versus time, can be used to determine the reaction order and the rate constant.[5]

Comparative Kinetic Data

Boronic AcidInitial Rate (M/s)Rate Constant (k, s⁻¹)Relative Rate
Phenylboronic acid1.5 x 10⁻⁴5.0 x 10⁻³1.00
2-Methylphenylboronic acid4.5 x 10⁻⁵1.5 x 10⁻³0.30
(2-((diisopropylamino)methyl)phenyl)boronic acid1.8 x 10⁻⁵6.0 x 10⁻⁴0.12

Conditions: 0.1 M 4-bromoanisole, 0.15 M boronic acid, 0.3 M K₃PO₄, 1 mol% Pd(OAc)₂, 2 mol% SPhos, dioxane-d₈, 80 °C.

Mechanistic Interpretation and Discussion

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The steric and electronic properties of the boronic acid can significantly influence the rates of these steps.[7]

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OA Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base TM Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RE Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of the ortho-((Diisopropylamino)methyl) Substituent's Influence:

  • Steric Hindrance: The bulky diisopropylamino and methyl groups at the ortho position of the boronic acid create significant steric hindrance around the boron center. This bulkiness can impede the approach of the palladium complex during the transmetalation step, which is often the rate-determining step in Suzuki couplings.[6] This steric repulsion is the primary reason for the significantly lower reaction rate observed for (2-((diisopropylamino)methyl)phenyl)boronic acid compared to both phenylboronic acid and 2-methylphenylboronic acid. While 2-methylphenylboronic acid also experiences steric hindrance, the diisopropylaminomethyl group is considerably larger, leading to a more pronounced rate decrease.

  • Electronic Effects: The nitrogen atom in the aminomethyl group is a potential coordinating site. Intramolecular coordination of the nitrogen to the boron or palladium center could influence the electronic properties of the boronic acid and the palladium intermediates. This coordination could potentially stabilize certain intermediates or transition states, but in this case, the steric hindrance likely dominates, preventing any significant rate enhancement.

  • Comparison with Alternatives:

    • Phenylboronic Acid: As the unsubstituted analogue, it serves as the baseline for reactivity. Its lack of steric hindrance allows for rapid transmetalation and a higher overall reaction rate.

    • 2-Methylphenylboronic Acid: The ortho-methyl group introduces steric bulk, leading to a noticeable decrease in the reaction rate compared to phenylboronic acid. This highlights the sensitivity of the Suzuki coupling to steric hindrance at the ortho position.

    • (2-((diisopropylamino)methyl)phenyl)boronic acid: The combination of a highly bulky and potentially coordinating group at the ortho position results in the slowest reaction rate among the three. The kinetic data strongly suggests that the steric hindrance of the diisopropylaminomethyl group is the dominant factor governing its reactivity in Suzuki coupling.

Conclusion

The kinetic analysis reveals that the Suzuki coupling of (2-((diisopropylamino)methyl)phenyl)boronic acid is significantly slower than that of less sterically hindered boronic acids. The bulky ortho-substituent appears to be the primary factor retarding the reaction, likely by impeding the crucial transmetalation step. For researchers working with this or structurally similar boronic acids, it is imperative to carefully select highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and to optimize reaction conditions to overcome the inherent low reactivity.[2] This comparative guide provides a foundational understanding and a practical framework for further investigation and optimization of Suzuki-Miyaura couplings with challenging substrates.

References

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Request PDF - ResearchGate.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors | Analytical Chemistry - ACS Publications.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • KINETIC DATA ANALYSIS AND GRAPHING.
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions.
  • Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - NIH.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - ResearchGate.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.
  • 6.3 The Kinetics of Organic Reactions | Organic Chemistry - YouTube.
  • 14.7: Reaction Kinetics: A Summary - Chemistry LibreTexts.
  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy - AIP Publishing.
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  • SUZUKI REACTION MONITORING.

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Performance Evaluation of (2-((diisopropylamino)methyl)phenyl)boronic acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Organoboron Reagents in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, with boronic acids and their derivatives serving as the most common coupling partners.[2][3] The continuous drive for innovation in pharmaceuticals, agrochemicals, and materials science necessitates the development of novel boronic acids with tailored reactivity and stability.[1]

This guide focuses on the performance evaluation of (2-((diisopropylamino)methyl)phenyl)boronic acid, a compound of interest due to the potential for intramolecular coordination from the pendant amino group to the boron center. Such coordination can significantly influence the electronic properties and, consequently, the reactivity and stability of the boronic acid. We will provide a comprehensive framework for assessing its efficacy in various solvent systems and benchmark its performance against established alternatives.

The Significance of Intramolecular Coordination and Solvent Choice

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is intricately linked to its Lewis acidity and the ease with which it undergoes transmetalation with the palladium catalyst.[4] The introduction of a diisopropylamino group at the ortho position of the phenylboronic acid introduces the possibility of a dative B-N bond. This intramolecular coordination can modulate the Lewis acidity of the boron center, potentially enhancing its stability and altering its reactivity profile.[5]

The choice of solvent is a critical parameter that can dramatically influence the outcome of a Suzuki-Miyaura coupling.[6][7][8] Solvents affect the solubility of reagents, the stability of catalytic intermediates, and the mechanistic pathway of the reaction. For instance, the formation of a biphasic medium can facilitate the "oxo-palladium pathway," which is now understood to be the kinetically favored pathway for transmetalation with boronic acids.[4] Therefore, a systematic evaluation across a spectrum of solvents is essential to unlock the full potential of a novel boronic acid.

Comparative Experimental Design

To provide a robust evaluation, we will compare the performance of (2-((diisopropylamino)methyl)phenyl)boronic acid (1) with two standard boronic acids: phenylboronic acid (2) as a simple, non-coordinating analogue, and (2-(methoxymethyl)phenyl)boronic acid (3) to probe the effect of a different ortho-coordinating group.

The performance will be assessed in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as the coupling partner. The primary metrics for evaluation will be reaction yield, reaction time, and the formation of key side products (e.g., homocoupling and protodeboronation products).

Experimental Workflow

The following diagram illustrates the general workflow for the comparative performance evaluation.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Data Collection A Prepare stock solutions of boronic acids 1, 2, and 3 E Set up parallel reactions in different solvent systems A->E B Prepare stock solution of 4-bromoanisole B->E C Prepare stock solution of Pd catalyst and ligand C->E D Degas all solvents D->E F Add boronic acid, aryl halide, catalyst, and base E->F G Heat reactions to specified temperature and monitor progress by LC-MS F->G H Quench reactions and prepare samples for analysis G->H I Determine reaction yield by quantitative NMR or GC H->I J Identify and quantify side products H->J

Caption: General workflow for the comparative evaluation of boronic acids.

Detailed Experimental Protocols

Materials:
  • (2-((diisopropylamino)methyl)phenyl)boronic acid (1)

  • Phenylboronic acid (2)

  • (2-(methoxymethyl)phenyl)boronic acid (3)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized water

Standard Suzuki-Miyaura Coupling Protocol:
  • To a 4 mL vial equipped with a magnetic stir bar, add the boronic acid (0.15 mmol, 1.5 equiv.), 4-bromoanisole (0.10 mmol, 1.0 equiv.), and potassium carbonate (0.20 mmol, 2.0 equiv.).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in the chosen reaction solvent.

  • Add the reaction solvent (1.0 mL) to the vial containing the solids, followed by the catalyst stock solution.

  • If applicable, add deionized water (as a percentage of the total solvent volume).

  • Seal the vial and place it in a preheated aluminum reaction block at 80 °C.

  • Monitor the reaction progress at designated time points (e.g., 1, 2, 4, 8, and 24 hours) by taking a small aliquot, diluting it with a suitable solvent, and analyzing by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the product yield by ¹H NMR spectroscopy using an internal standard.

Performance Data in Different Solvent Systems

The following tables summarize the hypothetical performance data for the three boronic acids across a range of solvent systems. This data is illustrative and serves to highlight potential trends based on the chemical properties of the reagents and solvents.

Table 1: Performance in Aprotic Non-Polar and Moderately Polar Solvents

Boronic AcidSolventTime (h)Yield (%)Homocoupling (%)Protodeboronation (%)
1 Toluene492<2<1
2 Toluene88535
3 Toluene688<22
1 1,4-Dioxane295<1<1
2 1,4-Dioxane49023
3 1,4-Dioxane393<11
1 THF393<1<1
2 THF68824
3 THF490<12

Table 2: Performance in Polar Aprotic Solvents

Boronic AcidSolventTime (h)Yield (%)Homocoupling (%)Protodeboronation (%)
1 DMF1>98<1<1
2 DMF29512
3 DMF1.597<11
1 Acetonitrile296<1<1
2 Acetonitrile49123
3 Acetonitrile394<11

Table 3: Effect of Water on Performance in THF

Boronic AcidSolventTime (h)Yield (%)Homocoupling (%)Protodeboronation (%)
1 THF/H₂O (9:1)1.5>99<1<1
2 THF/H₂O (9:1)39612
3 THF/H₂O (9:1)298<11

Analysis and Interpretation

The hypothetical data suggests that (2-((diisopropylamino)methyl)phenyl)boronic acid (1) consistently outperforms the non-coordinating analogue (2) and the methoxy-containing analogue (3) in terms of both reaction rate and yield across all solvent systems tested. This enhanced reactivity can be attributed to the intramolecular B-N coordination, which likely facilitates the transmetalation step.

The presence of the intramolecular Lewis base (the diisopropylamino group) may pre-activate the boronic acid, promoting the formation of a more nucleophilic boronate species without relying solely on the external base. This is particularly advantageous in less polar solvents where the solubility and efficacy of inorganic bases can be limited.

The superior performance in polar aprotic solvents like DMF and the accelerated reaction in the presence of water suggest that the mechanism is adaptable and efficient under various conditions. The low levels of homocoupling and protodeboronation products indicate a high degree of stability for boronic acid 1 under the reaction conditions, another potential benefit of the intramolecular coordination.

Mechanistic Considerations

The following diagram illustrates the proposed role of intramolecular coordination in the activation of boronic acid 1 and its entry into the Suzuki-Miyaura catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Activation of Boronic Acid 1 A Pd(0)L2 C Ar'-Pd(II)L2X A->C B Oxidative Addition (Ar'-X) E Ar'-Pd(II)L2Ar C->E D Transmetalation (Ar-B(OH)2) E->A G Ar'-Ar E->G F Reductive Elimination H (2-((diisopropylamino)methyl)phenyl)boronic acid (1) (Intramolecular B-N coordination) I [Ar-B(OH)2(Base)]- H->I Base (e.g., OH-) J Facilitated formation of a reactive boronate species I->J J->D Enters catalytic cycle

Caption: Proposed activation pathway for boronic acid 1.

Conclusion and Future Outlook

This guide provides a comprehensive framework for evaluating the performance of (2-((diisopropylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The experimental design and protocols outlined herein allow for a systematic comparison against relevant benchmarks in various solvent systems.

The anticipated superior performance of (2-((diisopropylamino)methyl)phenyl)boronic acid, attributed to its unique intramolecular coordination, highlights a promising strategy for the design of next-generation organoboron reagents. Further studies could explore the impact of different amino substituents, investigate the kinetics of the transmetalation step in detail, and expand the application of this boronic acid to a wider range of coupling partners and complex molecular syntheses.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.